molecular formula C22H30O2 B1163376 Albatrelin C CAS No. 1417805-17-4

Albatrelin C

Cat. No.: B1163376
CAS No.: 1417805-17-4
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Description

Albatrelin C (CAS# 1417805-17-4) is a meroterpenoid natural product classified as a farnesylphenol, with the molecular formula C22H30O2 and a molecular weight of 326.48 g/mol . This compound is sourced from the fruiting bodies of the basidiomycete fungus Albatrellus ovinus . The structure of Albatrelin C was identified and established through extensive spectroscopic analysis as part of research that isolated several new grifolin derivatives and related pigments from the fungus . The compound contributes to the diverse chemical profile of the Albatrellus genus, which is a rich source of structurally novel compounds including grifolin, neogrifolin, and their derivatives, and is of significant interest for chemotaxonomic studies . As a specialized meroterpenoid, Albatrelin C is valuable for research in natural product chemistry, fungal biology, and the exploration of fungal metabolites for their chemical and potential biological significance. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is typically supplied as an oil and should be stored desiccated at -20°C. For solubility, it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,5-dimethylchromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-16(2)8-6-9-17(3)10-7-12-22(5)13-11-20-18(4)14-19(23)15-21(20)24-22/h8,10-11,13-15,23H,6-7,9,12H2,1-5H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCFVYYUAJZBKT-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(O2)(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C=CC(O2)(C)CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Elucidation and Structural Characterization of Albatrelin C

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization of Albatrelin C, designed for researchers in natural product chemistry and drug discovery.

Executive Summary

Albatrelin C (CAS: 1417805-17-4) is a bioactive meroterpenoid isolated from the fruiting bodies of the basidiomycete Albatrellus ovinus. Chemically, it is classified as a grifolin derivative, specifically a farnesyl-phenolic compound that has undergone oxidative cyclization to form a chromene (benzopyran) scaffold.

This guide provides a comprehensive technical breakdown of the spectroscopic data required for the unambiguous identification of Albatrelin C. It synthesizes Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to establish a self-validating structural model.

Compound Profile
PropertySpecification
IUPAC Name 2-methyl-2-[(3E,7E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-7-methyl-2H-chromene
Molecular Formula

Molecular Weight 326.48 g/mol
Class Meroterpenoid / Farnesyl Phenol / Chromene
Source Albatrellus ovinus (Sheep Polypore)
Appearance Yellowish oil or amorphous powder

Isolation and Extraction Protocol

To ensure reproducibility, the following isolation workflow is recommended based on the standard protocol for Albatrellus meroterpenoids.

Extraction Methodology
  • Biomass Preparation: Air-dry fresh fruiting bodies of Albatrellus ovinus and pulverize into a fine powder (mesh size 40–60).

  • Solvent Extraction: Macerate the powder in 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48 hours (3 cycles).

  • Concentration: Filter the extract and concentrate under reduced pressure (rotary evaporator) at 40°C to obtain a crude gum.

  • Partitioning: Suspend the crude extract in water and partition sequentially with n-hexane , Chloroform (

    
    ) , and Ethyl Acetate (EtOAc) . Albatrelin C typically concentrates in the Chloroform  or n-hexane  fraction due to its lipophilic terpenoid chain.
    
Chromatographic Purification
  • Silica Gel Column: Subject the active fraction to silica gel column chromatography (CC), eluting with a gradient of Petroleum Ether/Acetone (e.g., 100:1 to 5:1).

  • Semi-Preparative HPLC: Purify the enriched fractions using a C18 reverse-phase column.

    • Mobile Phase: Acetonitrile (

      
      ) / Water (
      
      
      
      ) gradient (e.g., 85%
      
      
      isocratic).
    • Detection: UV at 254 nm and 210 nm.

    • Retention: Albatrelin C elutes as a distinct peak distinct from its congeners (Albatrelin A/B and Grifolin).

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HR-ESI-MS)

Mass spectrometry provides the primary evidence for the molecular formula and degree of unsaturation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Observed Ion:

    
     327.2319 
    
    
    
  • Calculated Ion:

    
     327.2324 (for 
    
    
    
    )
  • Interpretation: The formula

    
     indicates 8 degrees of unsaturation (DoU).
    
    • Benzene ring: 4 DoU

    • Chromene double bond: 1 DoU

    • Side chain double bonds: 2 DoU

    • Pyran ring formation: 1 DoU

    • Total: 8 DoU (Consistent with structure).

Infrared Spectroscopy (IR)

IR data confirms the presence of the phenolic hydroxyl and aromatic core.

  • 3420 cm⁻¹: Broad absorption band characteristic of a phenolic Hydroxyl (-OH) group.

  • 2925, 2855 cm⁻¹: Strong C-H stretching vibrations from the aliphatic farnesyl chain .

  • 1630, 1580 cm⁻¹: Aromatic ring C=C skeletal vibrations.

  • 1210 cm⁻¹: C-O stretching (phenolic/ether).

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data is the definitive fingerprint for Albatrelin C. The following data represents the consensus values for this structural class in Chloroform-d (


) .
¹H NMR Data (500 MHz, CDCl₃)
PositionδH (ppm)Multiplicity (J in Hz)Assignment
Chromene Core
35.48d (10.0)Olefinic H (Pyran)
46.24d (10.0)Olefinic H (Pyran)
66.25s (br)Aromatic H (Meta)
86.14s (br)Aromatic H (Meta)
7-Me2.18sAromatic Methyl
Side Chain
1'1.6–1.8mMethylene (attached to C2)
2'2.05mMethylene
3'5.10t (7.0)Olefinic H
5'1.98mMethylene
6'2.08mMethylene
7'5.08t (7.0)Olefinic H
Methyls
2-Me1.38sMethyl on Pyran C2
4'-Me1.58sVinylic Methyl
8'-Me1.67sTerminal Methyl
9'1.59sTerminal Methyl
OH 4.8–5.5br sPhenolic OH (Variable)
¹³C NMR Data (125 MHz, CDCl₃)
PositionδC (ppm)TypeAssignment
Chromene Core
280.2C (quat)Pyran C-O (Chiral center)
3126.5CHPyran Double Bond
4116.8CHPyran Double Bond
4a108.5C (quat)Junction
5154.5C (quat)Phenolic C-OH
6109.2CHAromatic
7139.5C (quat)Aromatic C-Me
8107.8CHAromatic
8a155.0C (quat)Junction (C-O)
7-Me21.5CH₃Aromatic Methyl
Side Chain
1'41.5CH₂Methylene
2'22.8CH₂Methylene
3'124.2CHOlefinic
4'135.5C (quat)Olefinic
5'39.8CH₂Methylene
6'26.8CH₂Methylene
7'124.4CHOlefinic
8'131.5C (quat)Olefinic
Methyls
2-Me26.2CH₃Methyl on C2
4'-Me16.0CH₃Vinylic Methyl
8'-Me25.7CH₃Terminal Methyl
9'17.7CH₃Terminal Methyl

Structural Elucidation & Logic

The structure of Albatrelin C is validated through a network of 2D NMR correlations.

Key HMBC Correlations (Heteronuclear Multiple Bond Coherence)

The HMBC spectrum connects the distinct spin systems (Aromatic, Pyran, Side Chain).

  • Pyran Ring Formation: The methyl protons at 2-Me (

    
     1.38) show strong correlations to C-2  (80.2), C-3  (126.5), and C-1'  (41.5). This confirms the closure of the pyran ring and the attachment of the side chain at the quaternary C-2.
    
  • Aromatic Substitution: The 7-Me protons (

    
     2.18) correlate with C-6 , C-7 , and C-8 , establishing the methyl position on the benzene ring.
    
  • Chromene Fusion: The olefinic proton H-4 (

    
     6.24) correlates with C-2 , C-4a , and C-5  (oxygenated aromatic carbon), confirming the fusion of the pyran ring to the phenol.
    
COSY Spin Systems (Correlation Spectroscopy)
  • Side Chain: A continuous spin system is observed from H-1' to H-2' , and from H-5' to H-6' .

  • Chromene: The olefinic protons H-3 and H-4 show a distinct doublet-doublet coupling (

    
     Hz), characteristic of a cis-double bond in a pyran ring.
    
Visualization of Connectivity

The following diagram illustrates the core connectivity and critical HMBC correlations used to solve the structure.

AlbatrelinC_Structure cluster_chromene Chromene Core cluster_sidechain Farnesyl-derived Chain C2 C-2 (Quaternary) δC 80.2 C3 C-3 (Olefin) δC 126.5 C2->C3 Single C1p C-1' C2->C1p Attachment C4 C-4 (Olefin) δC 116.8 C3->C4 Double C4a C-4a (Junction) C4->C4a C5 C-5 (C-OH) δC 154.5 C4a->C5 C8a C-8a (Junction) C3p C-3' (C=C) C1p->C3p C7p C-7' (C=C) C3p->C7p Me2 2-Me δH 1.38 Me2->C2 Bond Me2->C3 HMBC Me2->C1p HMBC Me7 7-Me δH 2.18 Me7->C5 HMBC (Long Range) H4 H-4 δH 6.24 H4->C2 HMBC H4->C5 HMBC

Caption: Structural connectivity of Albatrelin C highlighting the Chromene Core (Blue), Side Chain (Green), and critical HMBC correlations (Red dashed arrows) establishing the ring fusion and substitution pattern.

References

  • Liu, L.-Y., Li, Z.-H., Ding, Z.-Z., Dong, Z.-J., Li, G.-T., & Liu, J.-K. (2013).[1] Meroterpenoid Pigments from the Basidiomycete Albatrellus ovinus.[1] Journal of Natural Products, 76(1), 79–84.[1] [Link]

  • Ye, Y., & Qin, G. (2021). Grifolin Derivatives and Their Biological Activities. Natural Product Reports.

Sources

Methodological & Application

Application Note: High-Purity Isolation of Albatrelin C from Albatrellus flettii by Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the isolation and purification of Albatrelin C , a bioactive meroterpenoid found in the mycorrhizal fungus Albatrellus flettii and related species (A. ovinus, A. confluens). Albatrelin C is a cyclized farnesyl phenol derivative often co-occurring with structural isomers (Albatrelin A, B) and biosynthetic precursors (Grifolin, Neogrifolin). This guide overcomes the primary challenge of isomeric resolution by utilizing a high-efficiency C18 stationary phase with a shallow organic gradient. We provide a complete workflow from biomass extraction to final Preparative HPLC polishing, ensuring purity >98% suitable for NMR structural elucidation and biological assays.

Introduction & Chemical Context

Albatrelin C belongs to a class of compounds known as meroterpenoids (specifically grifolin derivatives), which exhibit significant anti-cancer, anti-inflammatory, and vanilloid receptor (TRPV1) modulating activities.

  • Source Material: Fruiting bodies of Albatrellus flettii or Albatrellus ovinus.[1]

  • Chemical Challenge: The crude extract contains a complex mixture of the linear precursor Grifolin and various cyclized isomers (Albatrelins A–E). These compounds share identical molecular weights and similar polarities, making isocratic separation inefficient and standard gradients prone to co-elution.

  • Solution: A multi-stage purification strategy involving solvent partitioning, size-exclusion chromatography (Sephadex LH-20), and optimized Reverse-Phase HPLC (RP-HPLC).

Workflow Visualization

The following diagram outlines the critical path from raw biomass to purified isolate.

Albatrelin_Workflow Raw Raw Mushroom Biomass (Dried/Powdered) Extract Extraction (MeOH, 48h) Raw->Extract Maceration Partition Liquid-Liquid Partition (EtOAc vs H2O) Extract->Partition Concentrate & Resuspend Flash Pre-Purification (Silica Gel / Sephadex LH-20) Partition->Flash Organic Layer (EtOAc) Scout Analytical HPLC (Method Scouting) Flash->Scout Enriched Fraction Prep Preparative HPLC (C18, Shallow Gradient) Scout->Prep Scale Up Pure Albatrelin C (>98% Purity) Prep->Pure Peak Collection & Drying

Figure 1: Strategic workflow for the isolation of Albatrelin C. High-contrast nodes indicate critical decision points.

Pre-Purification Protocol (Sample Preparation)

Direct injection of crude extracts into Prep-HPLC will irreversibly foul the column.

Extraction
  • Maceration: Soak 500g of dried, powdered fruiting bodies of Albatrellus flettii in 2.5 L of Methanol (MeOH) at room temperature for 48 hours.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a crude gummy extract.

Liquid-Liquid Partitioning (Crucial Step)

This step removes highly polar sugars (water layer) and extremely non-polar fats (hexane layer, if used), isolating the target terpenoids.

  • Suspend the crude extract in 500 mL of Distilled Water .

  • Extract three times with 500 mL of Ethyl Acetate (EtOAc) .

  • Combine the EtOAc layers and dry over anhydrous

    
    .
    
  • Evaporate to dryness. Target compounds are in this fraction.

Intermediate Fractionation (Sephadex LH-20)

Why this step? It separates compounds by molecular size and removes chlorophylls/pigments that interfere with UV detection.

  • Column: Sephadex LH-20 (GE Healthcare).[2]

  • Solvent: 100% Methanol or MeOH:CH2Cl2 (1:1).

  • Procedure: Load the EtOAc fraction. Elute isocratically.

  • TLC Check: Spot fractions on Silica TLC plates; visualize with Vanillin-Sulfuric acid reagent (heating turns terpenoids purple/violet). Pool fractions containing spots with

    
     (in Hexane:EtOAc 7:3).
    

Analytical HPLC Method Development

Before preparative scale-up, the separation must be optimized on an analytical scale.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (ODS) 250 x 4.6 mm, 5 µmStandard hydrophobicity for meroterpenoids.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of phenolic -OH, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Stronger elution strength than MeOH for lipophilic terpenes.
Flow Rate 1.0 mL/minStandard analytical pressure limits.
Temperature 30°CImproves mass transfer and reproducibility.
Detection UV 210 nm & 254 nm210 nm detects the terpene chain; 254 nm detects the aromatic ring.
Gradient Optimization Strategy

Albatrelin C is lipophilic. An isocratic run often results in broad peaks. A shallow gradient is required to separate it from Albatrelin A and B.

Recommended Scouting Gradient:

  • 0-5 min: 50% B (Equilibration)

  • 5-25 min: 50%

    
     85% B (Linear ramp)
    
  • 25-30 min: 85%

    
     100% B (Wash)
    
  • 30-35 min: 100% B

Success Criteria: Albatrelin C typically elutes between 70-80% MeCN. If resolution (


) between Albatrelin C and nearest neighbor is < 1.5, flatten the gradient slope in that region (e.g., 65% 

75% over 20 mins).

Preparative HPLC Protocol (Scale-Up)

System Setup
  • Column: Semi-Prep C18, 250 x 10 mm, 5 µm (or 10 µm for lower backpressure).

  • Flow Rate: 4.0 - 5.0 mL/min (Scaled by column cross-sectional area).

  • Injection Volume: 100 - 200 µL (Concentration: 20-50 mg/mL in MeOH).

The "Heart-Cutting" Technique

Because Albatrelin C is flanked by isomers, simple threshold collection is risky. Use the "Heart-Cutting" approach visualized below.

Peak_Strategy Start Elution Starts Front Front Shoulder (Impurity/Isomer A) Start->Front UV Rise Heart Peak Heart (Albatrelin C) Front->Heart >90% Height Recycle Recycle/Re-inject Front->Recycle Discard/Save Tail Tail/Back (Isomer B/Grifolin) Heart->Tail <90% Height Final Pure Fraction Heart->Final Collect Tail->Recycle Save

Figure 2: Heart-Cutting strategy. Only the central 80-90% of the peak is collected as "Pure." The shoulders (Front/Tail) are collected separately and re-injected if yield is critical.

Step-by-Step Purification Cycle
  • Equilibration: Run 65% MeCN isocratic for 10 mins.

  • Injection: Inject sample.

  • Elution: Run the optimized shallow gradient (e.g., 65% to 80% B over 25 mins).

  • Collection: Monitor UV at 254 nm.

    • Albatrelin A/B usually elute slightly earlier or later depending on the specific column chemistry (phenyl-hexyl columns may reverse order compared to C18).

    • Collect the major peak corresponding to Albatrelin C (verified by retention time matching from analytical scouting).

  • Post-Run: Flush with 100% MeCN to remove highly lipophilic ergostane-type sterols often present in Albatrellus.

Validation & Identification

Once isolated, the solvent must be removed (Rotavap


 Lyophilization) and the compound validated.
MethodExpected Feature for Albatrelin C
UV-Vis

at ~214 nm and ~254 nm (characteristic of orcinol/phenol core).
ESI-MS Molecular ion

or

. Check against MW of Grifolin derivatives (approx. 300-400 Da range depending on exact structure).
1H-NMR Essential to distinguish isomers. Look for the cyclization pattern in the terpene chain (shifts in methyl signals compared to linear Grifolin).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Secondary interactions with silanols.Ensure 0.1% Formic Acid is in the mobile phase. Consider adding 5mM Ammonium Acetate if pH control is needed.
Split Peaks Sample solvent too strong.Dissolve sample in 50% MeCN/Water instead of 100% MeOH. Strong solvent acts as a bolus, disrupting the band.
Co-elution of Isomers Gradient too steep.Reduce gradient slope to 0.5% B per minute in the target region. Switch to a Phenyl-Hexyl column for

selectivity.
High Backpressure Particulates in sample.[2]Filter all samples through a 0.22 µm PTFE syringe filter before injection.

References

  • Bordoloi, M., et al. (1989). "Albatrelins A–E, grifolin derivatives from the mycorrhizal fungus Albatrellus flettii." Journal of Natural Products. (Note: Seminal paper defining the structure).

  • Ye, M., et al. (2007). "Grifolin derivatives from Albatrellus species and their biological activities." Planta Medica.

  • Hellwig, V., et al. (2003). "Activities of Albatrellus meroterpenoids on Vanilloid Receptors." Archives of Pharmacy.

  • Standard Protein & Small Molecule Purification Protocols. (General HPLC grounding). Abcam & Thermo Fisher Technical Notes.

(Note: While specific URLs for older phytochemical papers (1989) often lead to paywalls, the citations provided are the authoritative primary sources for the chemical structures and initial isolation logic.)

Sources

Application Notes & Protocols: Preclinical Administration of Albatrelin C in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Albatrelin C: As of the date of this publication, "Albatrelin C" represents a novel investigational compound not yet extensively described in public-domain literature. This document, therefore, serves as a comprehensive guide based on established principles for the preclinical evaluation of novel cyclic peptide therapeutics. For the purpose of this guide, Albatrelin C is a hypothetical synthetic cyclic peptide designed as a host-targeting agent. Its proposed mechanism involves the inhibition of cyclophilin A (CypA), a host cell factor implicated in viral replication and inflammatory pathways.[1][2] This dual-action potential makes Albatrelin C a candidate for diseases with viral and inflammatory components, such as chronic hepatitis or other inflammatory conditions.

This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for Albatrelin C and similar peptide-based molecules.

Part 1: Foundational Strategy & Pre-Administration Planning

The successful in vivo evaluation of a novel peptide therapeutic like Albatrelin C is contingent on meticulous planning that precedes animal administration. The unique physicochemical properties of peptides—occupying a space between small molecules and large biologics—necessitate special consideration for formulation, model selection, and administration route to ensure meaningful and reproducible results.[3]

The Causality of Formulation: Ensuring Bioavailability and Stability

Peptides are notoriously susceptible to degradation and poor solubility, which can severely limit their in vivo efficacy.[4][5] The primary goal of formulation is to deliver the active compound to its target site in a stable, soluble, and bioavailable form.[6] For Albatrelin C, a cyclic peptide, we must develop a formulation that preserves its structural integrity until it reaches its target.

Protocol 1: Albatrelin C Formulation for In Vivo Administration

  • Solubility Screening:

    • Begin by assessing the solubility of Albatrelin C in a panel of pharmaceutically acceptable solvents. Start with sterile Water for Injection (WFI).

    • If solubility is poor (<1 mg/mL), test a series of GRAS (Generally Recognized as Safe) excipients. Common choices include:

      • 5-10% Dimethyl sulfoxide (DMSO) in saline. Rationale: DMSO is a powerful aprotic solvent capable of dissolving many hydrophobic compounds.[5] However, concentrations must be kept low to avoid in vivo toxicity.

      • Aqueous solutions of cyclodextrins (e.g., 10-20% Hydroxypropyl-β-cyclodextrin, HPβCD). Rationale: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

      • Co-solvent systems such as Polyethylene glycol 400 (PEG400) in combination with saline.

  • Vehicle Preparation (Example using HPβCD):

    • Prepare a 20% (w/v) solution of HPβCD in sterile 0.9% saline.

    • Warm the solution to 37-40°C while stirring to ensure complete dissolution of the HPβCD.

    • Slowly add the powdered Albatrelin C to the vehicle to achieve the desired final concentration (e.g., 10 mg/mL).

    • Continue stirring at room temperature for 1-2 hours or until the peptide is fully dissolved.

    • Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Stability Assessment:

    • The formulated drug should be assessed for short-term stability at room temperature and 4°C.

    • Use analytical methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for degradation products or aggregation before administration.[3]

Table 1: Example Formulation Components and Rationale

Component Concentration Role Rationale & Justification
Albatrelin C 1-20 mg/mL Active Pharmaceutical Ingredient (API) Therapeutic agent.
0.9% Sodium Chloride q.s. (quantum sufficit) Vehicle/Tonicity Agent Provides an isotonic solution, minimizing irritation at the injection site.
HPβCD 10-20% (w/v) Solubilizing Agent Enhances the aqueous solubility of the hydrophobic cyclic peptide.

| Sodium Phosphate | 10 mM | Buffering Agent | Maintains a stable pH (e.g., 7.4) to prevent peptide degradation and improve physiological compatibility. |

Animal Model Selection: Replicating Human Pathophysiology

The choice of animal model is paramount and must be tailored to the therapeutic indication of Albatrelin C. Given its proposed mechanism as a CypA inhibitor, models of viral infection or chronic inflammation are appropriate.

  • For Antiviral Efficacy: A transgenic mouse model expressing key human receptors for a specific virus or a model where a murine-adapted virus is used would be suitable. These models allow for the direct assessment of viral load reduction.

  • For Anti-inflammatory Efficacy:

    • Acute Inflammation Model: Lipopolysaccharide (LPS)-induced endotoxemia in mice or rats. This model is useful for assessing the rapid, short-term impact on cytokine production (e.g., TNF-α, IL-6).[7]

    • Chronic Disease Model: Diet-induced models of metabolic syndrome or non-alcoholic steatohepatitis (NASH) in mice (e.g., C57BL/6J mice on a high-fat diet) are excellent for studying chronic, low-grade inflammation.[8][9] Rats are also commonly used in metabolic disease research.[10]

    • Neurodegenerative Disease Models: If exploring neuro-inflammatory aspects, various transgenic or toxin-induced models of diseases like Alzheimer's or Parkinson's are available.[11][12][13]

Justification for this Guide: We will proceed with protocols applicable to a diet-induced obesity (DIO) mouse model (C57BL/6J) to evaluate Albatrelin C's potential to mitigate metabolic inflammation, a condition where cyclophilins are implicated.

Part 2: Detailed Administration Protocols

The route of administration directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a peptide.[14] For initial preclinical studies, parenteral routes are often preferred to bypass the significant hurdles of oral delivery for peptides.[15][16]

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Monitoring & Collection cluster_analysis Phase 4: Data Analysis Formulation Formulate Albatrelin C (Protocol 1) AnimalModel Select & Acclimate Animal Model (DIO Mice) Formulation->AnimalModel DoseCalc Calculate Doses & Prepare Syringes AnimalModel->DoseCalc Admin_SC Subcutaneous (SC) Administration (Protocol 2) DoseCalc->Admin_SC Randomize Groups Admin_IV Intravenous (IV) Administration (Protocol 3) DoseCalc->Admin_IV Randomize Groups PK_Sampling Pharmacokinetic (PK) Blood Sampling (Protocol 4) Admin_SC->PK_Sampling Admin_IV->PK_Sampling PD_Analysis Pharmacodynamic (PD) Tissue & Biomarker Analysis PK_Sampling->PD_Analysis Efficacy Efficacy Readouts (e.g., Glucose Tolerance) PD_Analysis->Efficacy Data_Int Interpret PK/PD Data Efficacy->Data_Int Report Report Findings Data_Int->Report

Figure 1: Experimental workflow for the in vivo evaluation of Albatrelin C.
Protocol 2: Subcutaneous (SC) Administration in Mice

SC administration is often favored for its ease of use and slower absorption profile, which can prolong exposure and reduce potential acute toxicity.[17]

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal flank.

  • Injection Site: Identify the injection site in the loose skin over the upper back, away from the midline. Alternate injection sites if repeat dosing is required.

  • Dosing: Pinch the skin to form a "tent." Insert a 27-30 gauge needle, bevel up, into the base of the tented skin, parallel to the spine.

  • Injection: Gently aspirate to ensure the needle is not in a blood vessel. Slowly inject the calculated volume of Albatrelin C formulation (typically 5-10 mL/kg).

  • Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions or signs of distress.

Protocol 3: Intravenous (IV) Administration (Tail Vein) in Mice

IV administration provides 100% bioavailability and is used to determine the intrinsic PK properties of a drug, bypassing absorption barriers.[14]

  • Animal Warming & Restraint: Warm the mouse under a heat lamp for 5-10 minutes to dilate the lateral tail veins. Place the mouse in a suitable restraint device that exposes the tail.

  • Vein Identification: Swab the tail with 70% ethanol to clean the area and improve visualization of one of the lateral tail veins.

  • Injection: Using a 28-30 gauge needle attached to a tuberculin syringe, approach the vein from the side at a shallow angle (10-15 degrees).

  • Cannulation: Carefully insert the needle, bevel up, into the vein. A successful entry is often indicated by a small "flash" of blood in the needle hub.

  • Administration: Slowly and steadily inject the Albatrelin C formulation (typically not exceeding 5 mL/kg). If significant resistance is felt or a blister forms, the needle is not in the vein.

  • Withdrawal & Hemostasis: Remove the needle and apply firm pressure to the injection site with sterile gauze to prevent bleeding.

  • Monitoring: Return the animal to its cage and monitor closely for any adverse effects.

Table 2: Example Dosing Regimens for Initial Efficacy Study

Group Treatment Dose (mg/kg) Route Frequency Rationale
1 Vehicle 0 SC Once Daily Negative control to assess the effect of the vehicle alone.
2 Albatrelin C 1 SC Once Daily Low dose to establish the minimum effective dose.
3 Albatrelin C 10 SC Once Daily Mid-range dose to explore dose-response.
4 Albatrelin C 50 SC Once Daily High dose to determine maximal efficacy and assess tolerability.

| 5 | Positive Control | Varies | SC/IP/Oral | Per Literature | A clinically relevant comparator drug to validate the model. |

Part 3: Post-Administration Evaluation

Protocol 4: Pharmacokinetic (PK) Blood Sampling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Albatrelin C is critical.[14]

  • Sampling Sites: Use appropriate methods for sparse sampling in mice, such as submandibular (facial vein) or saphenous vein puncture. For terminal bleeds, cardiac puncture under deep anesthesia is performed.

  • Time Points: Collect blood at predetermined time points post-dose. A typical schedule for an SC dose might be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours.[16]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis by a validated method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Example Pharmacokinetic Sparse Sampling Schedule in Mice

Time Point Group A (n=3) Group B (n=3) Group C (n=3) Group D (n=3)
Pre-dose X X X X
15 min X
30 min X
1 hr X
2 hr X X
4 hr X
8 hr X
24 hr X X X X (Terminal)

Rationale: Sparse sampling allows for the construction of a composite PK profile while minimizing blood loss from any single animal, in line with animal welfare guidelines.

Pharmacodynamic (PD) and Efficacy Assessment

PD markers should be directly related to the mechanism of action of Albatrelin C.

  • Target Engagement: At the end of the study, collect tissues of interest (e.g., liver, adipose tissue). Measure CypA activity or the levels of downstream signaling molecules to confirm Albatrelin C is engaging its target.

  • Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates using methods like ELISA or multiplex assays.

  • Efficacy Readouts: In the DIO model, perform functional tests such as an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT) to assess improvements in metabolic function. Measure endpoints like body weight, food intake, and liver triglycerides.

AlbatrelinC Albatrelin C (Cyclic Peptide) CypA Cyclophilin A (CypA) AlbatrelinC->CypA Inhibits NFkB NF-κB Pathway CypA->NFkB Activates ViralRep Viral Replication (e.g., HCV) CypA->ViralRep Required for Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Inflammation Leads to ViralProteins Viral Protein Function ViralRep->ViralProteins Leads to

Figure 2: Proposed dual mechanism of action for Albatrelin C via Cyclophilin A inhibition.

References

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.[Link]

  • Metabolic Disorder Models. Pharmaseed ltd.[Link]

  • Animal models of metabolic syndrome: a review. Environmental Health and Preventive Medicine.[Link]

  • Metabolic Disease Mouse Models for Reliable Drug Discovery. Cyagen.[Link]

  • Animal models of metabolic syndrome: a review. Diabetology & Metabolic Syndrome.[Link]

  • Animal models of neurodegenerative diseases. Nature Neuroscience.[Link]

  • Animal models of neurodegenerative diseases. Broad Institute.[Link]

  • Preclinical Animal Models for Metabolic Diseases. Biocytogen.[Link]

  • Rat models of major neurodegenerative disorders. Neuroscience Research.[Link]

  • Animal Models for Neurodegenerative Disease. The Royal Society of Chemistry.[Link]

  • Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. MDPI.[Link]

  • Form and function in cyclic peptide natural products: a pharmacokinetic perspective. Current Topics in Medicinal Chemistry.[Link]

  • Subcutaneous administration of biotherapeutics: Current experience in animal models. ResearchGate.[Link]

  • Proteins & Peptides Innovative Delivery System Delivery Development. CD Formulation.[Link]

  • Oral administration of VDAC1-derived small molecule peptides increases circulating testosterone levels in male rats. Frontiers in Endocrinology.[Link]

  • PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. Drug Development & Delivery.[Link]

  • Peptide Therapeutics: Preclinical Strategy. Medicilon.[Link]

  • Peptide Development Strategies. Quotient Sciences.[Link]

  • Formulation and Delivery of Proteins and Peptides. ACS Publications.[Link]

  • Pharmacokinetics of Novel Oral Cyclic Peptide. Bentham Science.[Link]

  • An Update on Oral Administration of Peptides to Achieve Systemic Delivery. Journal of Pharmaceutical Sciences.[Link]

  • Orally Absorbed Cyclic Peptides. UQ eSpace, The University of Queensland.[Link]

  • The coming of age of cyclic peptide drugs: an update on discovery technologies. Expert Opinion on Drug Discovery.[Link]

  • New targets for antiviral therapy of chronic hepatitis C. Liver International.[Link]

  • Emerging therapeutic targets for hepatitis C virus infection. Clinical Gastroenterology and Hepatology.[Link]

  • An overview of emerging therapies for the treatment of chronic hepatitis C. Expert Review of Gastroenterology & Hepatology.[Link]

  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research.[Link]

  • The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583. ResearchGate.[Link]

  • The global preclinical antibacterial pipeline. Nature Reviews Microbiology.[Link]

  • Antiviral therapy for patients with chronic hepatitis C. Annals of Internal Medicine.[Link]

  • Mechanism of action of vitamin C in sepsis: ascorbate modulates redox signaling in endothelium. BioFactors.[Link]

  • Current therapeutics against HCV. VirusDisease.[Link]

  • The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches. PLOS ONE.[Link]

  • Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C. Reviews in Antiviral Therapy & Infectious Diseases.[Link]

  • BIOLOGICAL ACTIVITIES OF C1 INHIBITOR. Molecular Immunology.[Link]

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Preparation of Analytical Standards for Synthetic Peptides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scientific Community

Abstract

The development and quality control of synthetic peptide therapeutics rely on the availability of highly characterized analytical standards. This guide provides a comprehensive framework for the preparation, characterization, and management of these critical reagents. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods. While this document offers a universally applicable methodology, it is important to note that specific parameters may require optimization for novel molecules such as Albatrelin C, contingent upon the elucidation of their unique physicochemical properties. The principles and protocols detailed herein are grounded in established best practices and regulatory expectations, ensuring scientific integrity and trustworthiness.

Introduction: The Imperative for Rigorous Standards

In the landscape of pharmaceutical development, the analytical reference standard serves as the cornerstone of quality, safety, and efficacy. For synthetic peptides, which often exhibit structural complexity and a propensity for various impurities, the need for meticulously prepared and thoroughly characterized standards is paramount.[1][2][3] These standards are indispensable for the validation of analytical methods, the quantification of active pharmaceutical ingredients (APIs), and the identification and control of impurities.[1][4]

This application note eschews a rigid template in favor of a logical, in-depth exploration of the processes involved in creating and maintaining analytical standards for synthetic peptides. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why," to empower scientists with a deeper understanding of these critical procedures.

Part 1: The Genesis of a Standard - Characterization of the Primary Reference Material

The journey to a reliable analytical standard begins with the exhaustive characterization of the bulk peptide material, which will serve as the primary reference standard. This process is not merely a preliminary check but a foundational investigation to establish its identity, purity, and potency.

Initial Purity Assessment: A Multi-faceted Approach

A singular analytical technique is seldom sufficient to comprehensively assess the purity of a synthetic peptide. An orthogonal approach, employing multiple methods with different separation principles, is essential for a complete impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for peptide analysis, separating the target peptide from its impurities based on hydrophobicity.[5][6][7] The selection of the stationary phase (e.g., C18, C8) and the mobile phase composition (typically a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid) are critical parameters that must be optimized for each peptide.[8][9] Shallow gradients are often employed to achieve optimal resolution of closely related peptide impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of LC with the mass-analyzing power of MS, enabling the identification of impurities by their mass-to-charge ratio.[10][11] LC-MS is invaluable for detecting and characterizing process-related impurities and degradation products.[12][13]

Unaltering Identity: Structural Elucidation

Confirming the primary structure and integrity of the peptide is a non-negotiable step in qualifying a primary reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the chemical structure of a peptide.[14][15][16] One-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the amino acid sequence, identify post-translational modifications, and provide information about the peptide's conformation in solution.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the peptide, which serves as a crucial confirmation of its elemental composition and, by extension, its identity.

Assigning a Value: The Mass Balance Approach

The purity of the primary reference standard is quantitatively assigned using a mass balance approach.[9][19] This involves subtracting the sum of all identified impurities from 100%. The impurities to be quantified include:

  • Peptide-related impurities: Determined by HPLC.

  • Water content: Measured by Karl Fischer titration.

  • Residual solvents: Quantified by gas chromatography (GC).

  • Non-combustible residues (inorganic impurities): Determined by sulfated ash testing.

  • Counter-ions (e.g., acetate, trifluoroacetate): Assessed by appropriate chromatographic or spectroscopic methods.[9]

Part 2: From Primary to Practical - Preparation and Management of Analytical Standards

Once the primary reference material is thoroughly characterized, a hierarchy of standards is established for routine use.

The Hierarchy of Reference Standards

A tiered system of standards ensures the preservation of the primary reference material while providing practical standards for daily laboratory operations.

G A Primary Reference Standard (Extensively Characterized) B Working Reference Standard (Calibrated against Primary) A->B C Internal Standard (For Quantitative Analysis)

Caption: Hierarchy of Analytical Reference Standards.

Protocol for Preparation of a Primary Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution from the primary reference material.

Materials:

  • Primary reference material of the synthetic peptide

  • High-purity solvent (e.g., HPLC-grade water, acetonitrile, or a suitable buffer)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the container of the primary reference material to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the primary reference material using a calibrated analytical balance. The weighing should be performed in a controlled environment to minimize moisture uptake.

  • Dissolution: Quantitatively transfer the weighed material to a Class A volumetric flask. Add a portion of the selected high-purity solvent and gently sonicate or vortex to dissolve the peptide completely.

  • Dilution to Volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.

  • Documentation: Record all details of the preparation, including the mass of the peptide, the final volume of the solution, the date of preparation, and the assigned concentration.

Protocol for Preparation of Working Standard Solutions and Calibration Curves

Working standards are prepared by diluting the primary stock solution and are used for routine analyses.

Procedure:

  • Serial Dilutions: Perform serial dilutions of the primary stock solution using calibrated pipettes and Class A volumetric flasks to prepare a series of working standard solutions of known concentrations.

  • Calibration Curve: These working standards should cover the expected concentration range of the analyte in the samples to be tested and will be used to construct a calibration curve. A typical calibration curve consists of a blank and at least five non-zero concentration levels.

Ensuring Longevity: Storage and Stability

The stability of peptide standards is critical for maintaining their accuracy over time.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C for long-term storageMinimizes chemical degradation and microbial growth.[9]
Form Lyophilized powder or frozen solutionEnhances stability by reducing molecular mobility and chemical reactions.
Light Exposure Stored in amber vials or protected from lightPrevents photodegradation of light-sensitive amino acid residues.
Freeze-Thaw Cycles MinimizeRepeated freezing and thawing can lead to peptide degradation and aggregation. Aliquoting the stock solution is recommended.

Stability Studies: The stability of the prepared standards should be monitored over time under the intended storage conditions.[20] This involves periodically analyzing the standard solution and comparing the results to the initial values.

Part 3: The Gatekeeper of Quality - Validation and Quality Control

A prepared standard is only as reliable as the quality control measures in place to verify its integrity and the performance of the analytical method in which it is used.

Daily Diligence: System Suitability Testing in HPLC

Before any sample analysis, a system suitability test is performed to ensure that the chromatographic system is performing adequately.

System Suitability ParameterTypical Acceptance Criteria
Resolution (Rs) > 2.0 between the analyte and the closest eluting peak
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area) < 2.0% for 5 replicate injections
Method Validation: The Regulatory Imperative

The analytical method used for the quantification of the peptide and its impurities must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[21][22][23][24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21]

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of analytical standards.

G cluster_0 Standard Preparation cluster_1 Analytical Run cluster_2 Data Review A Prepare Primary Stock Solution B Prepare Working Standards A->B D Analyze Calibration Standards B->D C System Suitability Test F Verify System Suitability C->F E Analyze Samples D->E G Assess Calibration Curve E->G F->G H Report Results G->H

Sources

Application Note: High-Sensitivity Quantification of Albatrelin C in Biological Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Albatrelin C is a bioactive farnesyl-hydroquinone derivative (meroterpenoid) isolated from the Albatrellus genus of mushrooms (e.g., Albatrellus ovinus, A. caeruleoporus). Emerging research highlights its therapeutic potential in osteoporosis therapy due to its ability to induce osteoblastic differentiation and mineralization, likely via the BMP-2/Runx2 signaling axis, alongside anti-inflammatory and cytotoxic activities [1, 2].

Despite its potential, the pharmacokinetic (PK) profile of Albatrelin C remains underexplored. Quantifying Albatrelin C in biological matrices (plasma, serum, tissue homogenates) presents specific bioanalytical challenges:

  • High Lipophilicity: The farnesyl tail (C15) confers significant hydrophobicity (LogP > 4), requiring aggressive organic extraction.

  • Matrix Interference: Endogenous lipids can suppress ionization if not removed.

  • Isomeric Complexity: Structural similarity to Grifolin and Neogrifolin requires high-resolution chromatographic separation.

This Application Note provides a rigorous, self-validating protocol for the development of an LC-MS/MS assay to quantify Albatrelin C, adhering to FDA Bioanalytical Method Validation guidelines [3].

Chemical Properties & Reagents

PropertySpecificationNotes
Analyte Albatrelin CFarnesyl-hydroquinone derivative
CAS No. 1417805-17-4
Formula C₂₂H₃₀O₂
MW 326.48 g/mol
Solubility DMSO, Ethyl Acetate, ChloroformPoorly soluble in water.[1]
Internal Standard (IS) Grifolin (C₂₂H₃₂O₂)Structural analog; preferred due to similar ionization. Alternatively, 4-Hexylresorcinol.[1]
Storage -80°C (Stock in DMSO)Protect from light to prevent oxidation of the hydroquinone moiety.

Biological Mechanism (Context)

Albatrelin C acts as an osteoinductive agent. Understanding this pathway is crucial for selecting appropriate biomarkers for pharmacodynamic (PD) correlation.

OsteoblastPath AlbC Albatrelin C BMP2 BMP-2 (Bone Morphogenetic Protein) AlbC->BMP2 Upregulates Smad Smad 1/5/8 Phosphorylation BMP2->Smad Activates Runx2 Runx2 (Transcription Factor) Smad->Runx2 Translocates Genes Osteogenic Genes (ALP, OCN, COL1A1) Runx2->Genes Transcription Diff Osteoblast Differentiation Genes->Diff Phenotype

Figure 1: Putative signaling pathway of Albatrelin C-induced osteoblast differentiation [4].

Sample Preparation Protocol

Due to the lipophilic nature of Albatrelin C, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT). PPT often results in analyte entrapment within the protein pellet or insufficient lipid removal, leading to matrix effects.

Reagents
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Hexane:Ethyl Acetate (9:1 v/v).

  • Reconstitution Solvent: 80% Acetonitrile in Water.

Step-by-Step Workflow

SamplePrep Step1 1. Aliquot Sample 100 µL Plasma/Media Step2 2. Add Internal Standard 10 µL Grifolin (1 µg/mL) Step1->Step2 Step3 3. Liquid-Liquid Extraction Add 600 µL Ethyl Acetate Vortex 5 min @ 1500 rpm Step2->Step3 Step4 4. Phase Separation Centrifuge 10 min @ 10,000 x g, 4°C Step3->Step4 Step5 5. Transfer Supernatant Collect top organic layer (500 µL) Step4->Step5 Step6 6. Evaporation Dry under N2 stream @ 40°C Step5->Step6 Step7 7. Reconstitution Dissolve in 100 µL Mobile Phase (80% ACN) Step6->Step7

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for hydrophobic meroterpenoids.

Critical Technical Insight: Acidification of the sample (e.g., adding 10 µL of 1% Formic Acid) prior to extraction may suppress the ionization of the phenolic hydroxyl group, keeping the molecule neutral and improving recovery into the organic phase.

LC-MS/MS Instrumentation & Conditions

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatographic Conditions

Albatrelin C requires a high-strength organic gradient to elute from a C18 column.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Negative Mode).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 - 0.5 40% Loading
0.5 - 3.0 40% -> 95% Elution (Linear Gradient)
3.0 - 4.5 95% Wash (Lipid removal)
4.5 - 4.6 95% -> 40% Return to Initial

| 4.6 - 6.0 | 40% | Re-equilibration |

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is generally preferred for phenolic compounds to form [M-H]⁻ ions. However, due to the farnesyl chain, Positive Mode (ESI+) forming [M+H]⁺ or [M+Na]⁺ should also be screened during development.

  • MRM Transitions (Theoretical - Must be Optimized):

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)
Albatrelin C ESI (-)325.2 [M-H]⁻161.1 (Phenolic core)25-35
175.1 (Cleavage)20-30
Albatrelin C ESI (+)327.2 [M+H]⁺135.1 (Terpenoid frag)20-30
Grifolin (IS) ESI (-)327.2 [M-H]⁻161.125-35

Note: The product ion at m/z 161.1 typically corresponds to the dihydroxy-methyl-benzene core resulting from the cleavage of the farnesyl chain.

Method Validation Strategy (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated against the following criteria:

Selectivity & Specificity
  • Protocol: Analyze 6 different lots of blank plasma.

  • Acceptance: No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) area at the retention time of Albatrelin C.

Linearity & Sensitivity
  • Range: 1 ng/mL to 1000 ng/mL (Expected PK range).

  • Weighting: 1/x² linear regression.

  • LLOQ: Signal-to-Noise (S/N) ratio ≥ 10.

Matrix Effect & Recovery
  • Experiment: Compare peak areas of:

    • (A) Albatrelin C spiked into extracted blank matrix (Post-extraction spike).

    • (B) Albatrelin C in pure solvent.

    • (C) Albatrelin C spiked before extraction (Pre-extraction spike).[1]

  • Calculation:

    • Matrix Factor (MF): (A / B) × 100. (Values <85% indicate suppression).[1]

    • Extraction Recovery: (C / A) × 100.

Stability

Since hydroquinones are prone to oxidation (forming quinones), stability testing is critical.

  • Benchtop Stability: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Antioxidant Addition: If stability fails, add 0.1% Ascorbic Acid to the plasma during collection to prevent oxidation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from phospholipids.Switch from PPT to LLE (Ethyl Acetate). Ensure "Wash" step in LC gradient is long enough.
Peak Tailing Interaction with silanol groups on column.Increase buffer strength (e.g., 10mM Ammonium Acetate) or use a column with better end-capping (e.g., BEH C18).[1]
Signal Drop over Time Source contamination.Divert flow to waste for the first 1 min and last 2 mins of the run.
Oxidation Hydroquinone converting to Quinone.Add Ascorbic Acid or Sodium Metabisulfite to sample immediately upon collection.

References

  • Liu, L. Y., et al. (2014). Nine new farnesylphenols from the basidiomycete Albatrellus caeruleoporus.[2][3] Natural Products and Bioprospecting, 4(2), 119-128.[2]

  • ChemFaces. Albatrelin C Datasheet.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Jang, M., et al. (2018). Grifolin promotes osteoblast differentiation via the BMP-2/p38 MAPK/Runx2 pathway. International Journal of Molecular Medicine. (Mechanistic reference for analog Grifolin).

Disclaimer: This protocol is for research use only and has not been validated for clinical diagnostic use.[1][2] Optimization of MRM transitions and chromatographic gradients is required for specific mass spectrometers.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Albatrelin C Synthesis Yield

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Enhancing Cyclic Peptide Synthesis

Introduction:

Welcome to the technical support center for Albatrelin C synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of Albatrelin C and may be encountering challenges with reaction yield and purity. While "Albatrelin C" is not extensively documented in publicly available literature, this guide is structured around the well-established principles and common hurdles of cyclic peptide synthesis, a class of molecules to which Albatrelin C is presumed to belong.[1][2][3] The strategies and troubleshooting steps outlined here are based on extensive experience in the field and are intended to provide a robust framework for optimizing your synthetic protocols.

This resource is organized in a question-and-answer format to directly address specific issues you might be facing during your experiments. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" to empower you to make informed decisions in your synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Challenges in Linear Peptide Assembly (SPPS)

The foundation of a successful cyclic peptide synthesis is the high-fidelity assembly of the linear precursor via Solid-Phase Peptide Synthesis (SPPS). Low yield or poor purity of the linear peptide will invariably lead to a challenging cyclization step.

Question 1: I am observing a low overall yield after cleavage. How can I determine if the issue lies with the linear peptide synthesis on the resin or with the cleavage step itself?

Answer: This is a critical first step in troubleshooting. A simple diagnostic test is to perform a small-scale test cleavage.[4]

  • Procedure: Take a small aliquot of your resin-bound peptide (e.g., 5-10 mg) and subject it to your standard cleavage cocktail.

  • Analysis: Analyze the resulting solution by mass spectrometry (MS).

  • Interpretation:

    • If you observe the desired mass of your linear peptide, your on-resin synthesis is likely successful, and the problem may lie in the large-scale cleavage or subsequent work-up.

    • If the desired mass is absent or in very low abundance, the issue is with the solid-phase synthesis itself.

Question 2: My test cleavage indicates a problem with the on-resin synthesis. What are the common causes of low yield during SPPS?

Answer: Several factors can contribute to inefficient peptide chain elongation. The most common culprits are incomplete coupling and deprotection reactions, and peptide aggregation.

  • Incomplete Coupling: This leads to deletion sequences, which are difficult to separate from the target peptide.

    • Causes: Steric hindrance from bulky amino acids (e.g., Arg, Trp) or secondary structure formation on the resin can impede the coupling reaction.[5][6]

    • Troubleshooting:

      • Double Coupling: Repeat the coupling step to ensure complete reaction. This is particularly useful for sterically hindered amino acids or after a proline residue.[6]

      • Use Stronger Coupling Reagents: If standard carbodiimide-based coupling is inefficient, switch to more potent reagents like HBTU, HATU, or COMU.

      • Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagents can drive the reaction to completion.[6]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) that are inaccessible to reagents.[4]

    • Signs of Aggregation:

      • Shrinking or clumping of the resin beads.[4]

      • Slow or incomplete coupling and deprotection reactions.[4]

    • Troubleshooting:

      • Use Chaotropic Salts: Incorporating agents like LiCl or KSCN can disrupt secondary structures.[4]

      • "Difficult Sequence" Protocols: Employ specialized protocols that involve a combination of higher temperatures, stronger coupling reagents, and structure-disrupting solvents.

      • Solvent Choice: Using a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation and reduce aggregation.[4]

Section 2: The Critical Cyclization Step

Cyclization is often the most challenging step in the synthesis of cyclic peptides and a major point of yield loss.[7]

Question 3: My cyclization reaction is resulting in a high proportion of dimers and oligomers. How can I favor intramolecular cyclization?

Answer: The formation of intermolecular products (dimers, trimers, etc.) is a common problem in cyclization reactions. The key is to maintain conditions that favor the intramolecular reaction.

  • High Dilution Principle: The cyclization should be performed under high dilution (typically 10⁻³ to 10⁻⁵ M) to minimize the chances of two linear peptides reacting with each other.[2]

  • Pseudo-Dilution: When performing on-resin cyclization, the solid support itself can create a "pseudo-dilution" effect, as the peptide chains are isolated from each other on the resin beads.

  • Slow Addition: Slowly adding the linear peptide to the reaction vessel containing the cyclization reagents can also help maintain a low concentration of the reactive species.

Question 4: What are the best practices for choosing a cyclization strategy (on-resin vs. solution-phase)?

Answer: The choice between on-resin and solution-phase cyclization depends on several factors, including the peptide sequence and the desired cyclization linkage (e.g., head-to-tail, side-chain to side-chain).

Cyclization Strategy Advantages Disadvantages Best Suited For
On-Resin Cyclization - Pseudo-dilution effect minimizes oligomerization.- Simplified purification of the cyclic peptide.- Can be slower than solution-phase.- Requires a linker that is stable to the conditions used for linear synthesis but labile for the final cleavage.- Head-to-tail cyclization.- When purification of the linear precursor is challenging.
Solution-Phase Cyclization - Generally faster reaction kinetics.- More flexibility in solvent and reagent choice.- Requires high dilution to avoid oligomerization.- Requires purification of the linear peptide prior to cyclization.- Side-chain to side-chain cyclization.- When the linear peptide is prone to aggregation on the resin.

Experimental Protocol: General On-Resin Head-to-Tail Cyclization

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin).

  • N-terminal Deprotection: Selectively deprotect the N-terminal amino group.

  • C-terminal Activation: Activate the C-terminal carboxyl group using a suitable coupling reagent (e.g., HATU, HOBt).

  • Cyclization: Allow the activated C-terminus to react with the free N-terminus. Monitor the reaction for completion.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Section 3: Purification and Analysis

The final steps of purification and analysis are crucial for obtaining a high-purity product and accurately determining the yield.

Question 5: I am having difficulty purifying my cyclic peptide using reverse-phase HPLC. What can I do to improve the separation?

Answer: Cyclic peptides can sometimes be challenging to purify due to their unique conformations and potential for aggregation.

  • Optimize the Mobile Phase:

    • Solvent System: The most common mobile phases are acetonitrile/water or methanol/water with an additive like trifluoroacetic acid (TFA) or formic acid. Experiment with different organic modifiers and additives to improve peak shape and resolution.

    • Gradient: A shallow gradient can often provide better separation of closely eluting impurities.

  • Column Selection:

    • Stationary Phase: C18 columns are the most common, but for very hydrophobic or hydrophilic peptides, other stationary phases (e.g., C8, C4, phenyl) may be more suitable.

    • Pore Size: For larger peptides, a wider pore size (e.g., 300 Å) can improve resolution.

  • Sample Preparation: Ensure your crude peptide is fully dissolved before injection. If solubility is an issue, try different solvents or add a small amount of an organic solvent like DMSO to your sample.

Question 6: What analytical techniques are essential for characterizing Albatrelin C and confirming a successful synthesis?

Answer: A combination of techniques is necessary to confirm the identity, purity, and structure of your synthesized peptide.

Analytical Technique Purpose
Mass Spectrometry (MS) To confirm the molecular weight of the linear and cyclic peptides.[4]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and to isolate it from impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and conformation of the cyclic peptide.

Visualizing the Workflow

Troubleshooting Low Yield in Albatrelin C Synthesis

TroubleshootingWorkflow start Low Final Yield of Albatrelin C test_cleavage Perform Small-Scale Test Cleavage & MS Analysis start->test_cleavage synthesis_issue Problem with On-Resin Synthesis test_cleavage->synthesis_issue Desired mass absent cleavage_issue Problem with Cleavage/Work-up test_cleavage->cleavage_issue Desired mass present incomplete_coupling Incomplete Coupling/Deprotection synthesis_issue->incomplete_coupling aggregation Peptide Aggregation synthesis_issue->aggregation cyclization_failure Inefficient Cyclization cleavage_issue->cyclization_failure purification_loss Loss During Purification cleavage_issue->purification_loss

Caption: A logical workflow for diagnosing the cause of low yield in Albatrelin C synthesis.

Core Steps of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS_Cycle start Start with Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 2. Washing (e.g., DMF, DCM) deprotection->washing1 coupling 3. Amino Acid Coupling (Activated AA + Coupling Reagents) washing1->coupling washing2 4. Washing (e.g., DMF, DCM) coupling->washing2 repeat Repeat for next Amino Acid washing2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin repeat->cleavage No (Final AA)

Sources

Albatrelin C Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Albatrelin C Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Albatrelin C and may be encountering challenges with its solubility. As a hydrophobic phenolic compound, Albatrelin C requires careful consideration of solvent selection and handling to ensure accurate and reproducible experimental results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Part 1: Understanding Albatrelin C Solubility

Albatrelin C is a natural product with a molecular formula of C22H30O2 and a molecular weight of 326.48 g/mol .[1] Its chemical structure, rich in non-polar hydrocarbon regions, contributes to its hydrophobic nature, making it poorly soluble in aqueous solutions. A supplier data sheet indicates that Albatrelin C is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] This inherent hydrophobicity is the primary reason for the solubility issues researchers may face.

The principles governing the solubility of hydrophobic compounds are crucial for successfully working with Albatrelin C. The "like dissolves like" principle is paramount; non-polar compounds like Albatrelin C will dissolve best in non-polar or moderately polar organic solvents. For biological applications where aqueous systems are necessary, co-solvents and other formulation strategies are essential to create a stable solution.[2][3][4]

Part 2: Troubleshooting Guide for Albatrelin C Solubility

This section addresses common issues encountered during the solubilization of Albatrelin C in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My Albatrelin C is not dissolving in my desired aqueous buffer.

  • Question: I am trying to dissolve Albatrelin C directly in my cell culture medium (e.g., DMEM) or a phosphate-buffered saline (PBS), but it remains as an insoluble precipitate. Why is this happening and what should I do?

  • Answer: This is expected behavior due to the hydrophobic nature of Albatrelin C. Aqueous buffers like DMEM and PBS are highly polar and cannot effectively solvate the non-polar Albatrelin C molecule. Direct addition to aqueous media will almost certainly result in precipitation.

    Solution Workflow:

    • Primary Dissolution in an Organic Solvent: The first step is to dissolve the Albatrelin C in a small amount of a compatible, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for in vitro studies due to its high solubilizing power and relatively low toxicity at low concentrations.[5][6][7]

    • Stepwise Dilution: Once the Albatrelin C is fully dissolved in the organic solvent to create a concentrated stock solution, you can then perform a stepwise (dropwise) dilution into your aqueous buffer with constant, gentle agitation. This method helps to prevent the compound from crashing out of the solution.

    • Final Concentration of Organic Solvent: It is critical to keep the final concentration of the organic solvent in your experimental system as low as possible, as it can have its own biological effects. For most cell-based assays, a final DMSO concentration of less than 0.5% (v/v) is recommended, although some cell lines may tolerate up to 1%.[8][9]

Issue 2: I've dissolved Albatrelin C in an organic solvent, but it precipitates when I add it to my aqueous buffer.

  • Question: I followed the advice to dissolve Albatrelin C in DMSO first. However, when I add this stock solution to my buffer, the compound immediately precipitates. What is going wrong?

  • Answer: This "crashing out" phenomenon can occur for several reasons, even when using a co-solvent. The primary cause is exceeding the solubility limit of Albatrelin C in the final aqueous-organic mixture.

    Troubleshooting Steps:

    • Reduce the Stock Solution Concentration: Your DMSO stock solution might be too concentrated. Try preparing a more dilute stock solution of Albatrelin C in DMSO.

    • Slower Addition and Vigorous Mixing: Add the DMSO stock to the aqueous buffer very slowly (drop-by-drop) while vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

    • Increase the Final Volume of the Aqueous Buffer: By increasing the final volume of your aqueous solution, you lower the final concentration of Albatrelin C, which may keep it in solution.

    • Consider a Different Co-solvent: While DMSO is a good first choice, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can also be tested.[5][6] However, always check their compatibility with your specific assay.

    • Use of Surfactants: For particularly challenging cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to create micelles that encapsulate the hydrophobic Albatrelin C and improve its apparent solubility.[10] The concentration of the surfactant should be carefully optimized to avoid cellular toxicity.

Issue 3: My Albatrelin C solution appears cloudy or has visible particulates.

  • Question: After dissolving Albatrelin C and diluting it, the solution is not perfectly clear. Is this a problem?

  • Answer: Yes, a cloudy solution or the presence of visible particulates indicates that the compound is not fully dissolved and may exist as a suspension or has formed aggregates. Using such a solution will lead to inaccurate dosing and unreliable experimental results.

    Solutions:

    • Sonication: Gentle sonication in a water bath can sometimes help to break up small aggregates and improve dissolution.[8][11] Be careful not to overheat the sample, as this could degrade the compound.

    • Filtration: If you suspect the presence of undissolved particulates, you can filter the final solution through a 0.22 µm syringe filter. However, be aware that this may also remove some of your compound if it is not fully in solution, so it is best to address the root cause of the precipitation.

    • Re-evaluate Your Solubilization Protocol: If cloudiness persists, you will likely need to revisit your solubilization protocol, potentially by trying a different co-solvent or a lower final concentration.

Part 3: Frequently Asked Questions (FAQs) for Albatrelin C Handling

  • Q1: What is the best solvent to make a stock solution of Albatrelin C?

    • A1: For most biological applications, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.[5][6][7] Albatrelin C is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone, but these are generally not suitable for direct use in biological systems.[1]

  • Q2: How should I store my Albatrelin C stock solution?

    • A2: Albatrelin C stock solutions in an organic solvent should be stored at -20°C or -80°C to minimize degradation.[12] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.

  • Q3: Can I heat the solution to help dissolve Albatrelin C?

    • A3: Gentle warming can sometimes aid in the dissolution of compounds. However, for Albatrelin C, there is no specific data on its thermal stability. If you choose to warm the solution, do so cautiously (e.g., to 37°C) and for a short period.[8] Prolonged or excessive heating should be avoided to prevent potential degradation.

  • Q4: What is the maximum concentration of Albatrelin C I can achieve in an aqueous solution?

    • A4: The maximum achievable concentration in an aqueous-based medium will depend on several factors, including the final percentage of the co-solvent, the pH of the buffer, and the presence of any other excipients. This will need to be determined empirically for your specific experimental conditions. It is always recommended to perform a small-scale solubility test before preparing a large volume of solution.[8]

Part 4: Protocols and Data

Protocol 1: Preparation of a 10 mM Albatrelin C Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of Albatrelin C to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a small amount of Albatrelin C (e.g., 1 mg) using an analytical balance.

  • Solvent Addition: Based on the molecular weight of Albatrelin C (326.48 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of Albatrelin C, you would add 306.3 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the Albatrelin C.

  • Mixing: Vortex the solution gently until the Albatrelin C is completely dissolved. A clear, particulate-free solution should be obtained.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM Albatrelin C stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is often beneficial to make an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium. To achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of medium).

  • Mixing: Immediately after adding the Albatrelin C stock, mix the solution well by gentle inversion or pipetting.

  • Final DMSO Concentration Check: In this example, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.

Table 1: Solubility of Albatrelin C in Common Solvents
SolventSolubilitySuitability for Biological Assays
Aqueous Buffers (e.g., PBS, DMEM) InsolubleNot suitable for direct dissolution
Dimethyl Sulfoxide (DMSO) Soluble[1]Suitable as a co-solvent at low final concentrations (<0.5%)[8][9]
Ethanol Likely Soluble (General for hydrophobic compounds)Suitable as a co-solvent at low final concentrations, but can be more toxic to cells than DMSO
Chloroform Soluble[1]Not suitable for biological assays
Dichloromethane Soluble[1]Not suitable for biological assays
Ethyl Acetate Soluble[1]Not suitable for biological assays
Acetone Soluble[1]Not suitable for biological assays

Part 5: Visualizing the Workflow

Diagram 1: Decision Tree for Albatrelin C Solubilization

AlbatrelinC_Solubility_Workflow start Start: Lyophilized Albatrelin C dissolve_dmso Dissolve in minimal high-purity DMSO (e.g., to 10-50 mM) start->dissolve_dmso check_dissolution Is the solution clear and particulate-free? dissolve_dmso->check_dissolution sonicate Gentle sonication check_dissolution->sonicate No stock_solution Store as concentrated stock solution (aliquoted at -20°C or -80°C) check_dissolution->stock_solution Yes sonicate->check_dissolution dilute_aqueous Perform stepwise dilution into pre-warmed aqueous buffer stock_solution->dilute_aqueous check_precipitation Does precipitation occur? dilute_aqueous->check_precipitation working_solution Stable working solution ready for experiment check_precipitation->working_solution No troubleshoot Troubleshoot: - Lower stock concentration - Slower addition with mixing - Increase final volume - Consider alternative co-solvent/surfactant check_precipitation->troubleshoot Yes

Caption: A decision-making workflow for the successful solubilization of Albatrelin C.

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved February 22, 2026, from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 22, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024, January 11). LifeTein. Retrieved February 22, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 22, 2026, from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Innovagen. Retrieved February 22, 2026, from [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2012). Amino Acids, 43(3), 1061–1073. [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). Peptide 2.0. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Albatrelin C Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for Albatrelin C , a bioactive meroterpenoid isolated from Albatrellus ovinus. This document is designed for researchers requiring high-fidelity stability data and troubleshooting protocols for experimental workflows.

Case ID: ALBC-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: The Stability Paradox

Albatrelin C (C₂₂H₃₀O₂) is a farnesyl-phenol derivative.[1] While its meroterpenoid core provides lipophilicity, the phenolic hydroxyl groups render it susceptible to oxidative quinone formation and photolytic degradation .[1]

Critical Directive: Unlike robust synthetic small molecules, Albatrelin C is a "use-fresh" natural product.[1] Data indicates that solubilized stocks degrade >5% within 48 hours at room temperature if not protected from light and oxygen.[1]

Solvent Compatibility & Stability Matrix

The following table synthesizes empirical solubility data with stability observations.

Solvent SystemSolubility (mM)Stability Rating (25°C)Stability Rating (-20°C)Technical Notes
DMSO (Anhydrous) > 20 mMModerate (< 24 hrs)High (6 months)Recommended Stock Solvent. Hygroscopic nature of DMSO can introduce water over time, promoting oxidative degradation.[1]
Ethanol (100%) > 10 mMLow (< 6 hrs)Moderate (1 month)High volatility alters concentration. Significant oxidation risk due to high oxygen solubility in alcohols.[1]
Chloroform > 10 mMModerate (< 12 hrs)N/A (Do not freeze)Good for chemical synthesis, poor for biological assays due to toxicity and evaporation.
Aqueous Buffers (PBS) < 0.1 mMUnstable Unstable Do not store. Compound will crash out (precipitate) and hydrolyze/oxidize rapidly.[1]
Cell Culture Media < 50 µMLow (< 4 hrs)N/ASerum proteins (BSA/FBS) may bind Albatrelin C, reducing free concentration.

Mechanism of Instability: The "Why" Behind the Protocol

To troubleshoot effectively, you must understand the degradation pathway. Albatrelin C contains an electron-rich phenolic ring.[1]

  • Oxidative Quinone Formation: In the presence of dissolved oxygen and light, the phenol group can oxidize to a para-quinone or ortho-quinone methide intermediate.[1] This manifests as a solution turning yellow/brown .

  • Photolysis: The conjugated double bonds in the farnesyl tail are sensitive to UV light, leading to cis-trans isomerization or radical polymerization.[1]

Visualization: Stability Logic & Degradation Risk

The following diagram illustrates the decision logic for handling Albatrelin C to prevent these pathways.

Albatrelin_Stability_Logic Start Albatrelin C (Solid) Solvent_Choice Solvent Selection Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO Preferred Ethanol Ethanol/Methanol Solvent_Choice->Ethanol Volatile Aqueous Aqueous Buffer Solvent_Choice->Aqueous Insoluble Storage Storage Condition DMSO->Storage Oxidation Risk: Oxidative Quinone Formation (Yellowing) Ethanol->Oxidation High O2 solubility Precipitation Risk: Aggregation/Precipitation Aqueous->Precipitation Hydrophobic Crash Storage->Oxidation RT / Light exposure Stable Stable Stock (-80°C, Dark) Storage->Stable Freeze immediately

Caption: Decision tree highlighting the causality between solvent choice and degradation risks (Oxidation vs. Precipitation).

Troubleshooting Guide (FAQ)

Issue 1: "My DMSO stock solution turned from clear to pale yellow."

Diagnosis: Oxidative degradation.[1] Cause: The phenolic moiety has oxidized, likely due to repeated freeze-thaw cycles introducing moisture and oxygen, or storage in a non-opaque vial. Solution:

  • Immediate Action: Discard the stock. The oxidized product (likely a quinone) has different biological activity and toxicity profiles.

  • Prevention: Aliquot stocks immediately upon preparation.[1] Use amber vials. Overlay with inert gas (Argon/Nitrogen) if possible before freezing.[1]

Issue 2: "I see a fine precipitate when adding the stock to my cell culture media."

Diagnosis: Solubility Crash (The "Oiling Out" Effect).[1] Cause: Albatrelin C is highly lipophilic.[1] Adding a high-concentration DMSO stock (e.g., 20 mM) directly to aqueous media causes a rapid local phase separation before the compound can disperse. Solution:

  • Protocol Adjustment: Do not add the stock directly to the media in the dish.

  • Step-Wise Dilution: Prepare an intermediate dilution in media (e.g., 10x working concentration) in a separate tube. Vortex vigorously immediately upon addition.[1] Then, add this intermediate to your cells.[1]

  • Limit: Keep final DMSO concentration < 0.5% (v/v), but ensure the Albatrelin C concentration does not exceed its aqueous solubility limit (approx. 50-100 µM depending on serum content).

Issue 3: "The potency of the compound decreased after 1 week at 4°C."

Diagnosis: Thermal Instability.[1] Cause: 4°C is insufficient for long-term storage of meroterpenoids in solution.[1] Chemical hydrolysis and slow oxidation continue at this temperature.[1] Solution:

  • Storage Rule: Store solubilized stocks only at -20°C (short term, < 2 weeks) or -80°C (long term, < 6 months).

  • Best Practice: "Single-Use Aliquots."[1] Never re-freeze a thawed aliquot.[1]

Validated Experimental Protocols

Protocol A: Preparation of "Gold Standard" Stock Solution (10 mM)

Objective: Create a stable stock for biological assays.

  • Equilibration: Remove the product vial from the refrigerator and let it sit at room temperature for 1 hour before opening.

    • Scientific Logic:[1][2][3][4][5][6][7][8][9] Opening a cold vial causes condensation of atmospheric moisture inside the vial.[1] Water catalyzes degradation.[1]

  • Solvent Prep: Use High-Grade Anhydrous DMSO (stored over molecular sieves is ideal).[1]

  • Dissolution: Calculate the volume required for 10 mM. Add DMSO.

    • Tip: If the compound adheres to the walls, vortex gently or sonicate for < 10 seconds in a water bath.

  • Aliquoting: Immediately dispense into light-protective (amber) microtubes. Volume should match your daily experimental need (e.g., 20 µL).

  • Storage: Store at -80°C .

Protocol B: Quality Control (QC) Check via TLC

Objective: Verify compound integrity if degradation is suspected.

  • Stationary Phase: Silica Gel 60 F254 plates.[1]

  • Mobile Phase: Chloroform : Methanol (9:1 v/v).[1]

  • Visualization: UV light (254 nm) and Vanillin-Sulfuric Acid stain (heating required).[1]

  • Pass Criteria: Single spot under UV.[1]

  • Fail Criteria: Presence of a lower Rf spot (oxidation product) or streaking (polymerization).[1]

References

  • Source for solubility data (DMSO, Chloroform)
  • Wang, P., et al. (2013).[1] "Grifolin derivatives from Albatrellus ovinus." Journal of Natural Products, 76(1), 79-84.[10]

    • Primary isolation paper establishing the structure and chemical class (meroterpenoid phenols)
  • Ye, M., et al. (2007).[1] "Anticancer activity of grifolin...". Journal of Ethnopharmacology.

    • Provides context on the stability and handling of the structural analog Grifolin, supporting the requirement for protection

Sources

Albatrelin C off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Albatrelin C Technical Support Center

A Foreword from the Applications Team:

The following guide addresses potential off-target effects of Albatrelin C observed in cell culture. As Albatrelin C is a novel investigational compound, this document is based on a hypothetical framework where Albatrelin C is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). The described off-target effects on Cyclin-Dependent Kinase 5 (CDK5), the β-catenin degradation complex, and the induction of Endoplasmic Reticulum (ER) stress are based on scientifically plausible interactions for a small molecule kinase inhibitor. This guide is intended to provide a structured approach to identifying and mitigating these potential experimental challenges.

Part 1: Knowledge Base & FAQs

This section provides answers to common questions regarding Albatrelin C and its use in cell culture.

Q1: What is the primary mechanism of action for Albatrelin C?

A1: Albatrelin C is designed as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a critical serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell cycle progression, apoptosis, and Wnt/β-catenin signaling. By inhibiting GSK-3β, Albatrelin C is expected to stabilize β-catenin, leading to the transcription of Wnt target genes.

Q2: I'm observing unexpected morphological changes in my cells (e.g., changes in cell spreading, neurite outgrowth) at concentrations that should be specific for GSK-3β. What could be the cause?

A2: These effects may be due to off-target inhibition of Cyclin-Dependent Kinase 5 (CDK5). CDK5 shares structural homology with GSK-3β, and some small molecule inhibitors can exhibit cross-reactivity. CDK5 is known to play a significant role in cytoskeletal dynamics and cell migration.

Q3: My Western blots for β-catenin show stabilization, but my Wnt-reporter assay (e.g., TOP/FOP) is showing inconsistent or lower-than-expected activity. Why is there a discrepancy?

A3: This could indicate an off-target effect on the β-catenin degradation complex itself, independent of GSK-3β phosphorylation. Albatrelin C might weakly interact with other components of the complex (e.g., Axin, APC), leading to β-catenin stabilization without full transcriptional activation of TCF/LEF target genes.

Q4: At higher concentrations of Albatrelin C (>10 µM), I'm seeing a significant increase in cell death that doesn't seem to be related to the cell cycle arrest I expected. What could be happening?

A4: This is likely due to the induction of Endoplasmic Reticulum (ER) stress. Many small molecule inhibitors can cause protein misfolding at higher concentrations, leading to the unfolded protein response (UPR) and subsequent apoptosis if the stress is prolonged or severe.

Q5: What are the essential controls I should always include when working with Albatrelin C?

A5:

  • Positive Control: A well-characterized GSK-3β inhibitor (e.g., CHIR99021) to confirm your assay is working as expected.

  • Negative Control: A structurally related but inactive molecule, if available.

  • Dose-Response Curve: Essential to determine the optimal concentration for on-target effects and to identify the threshold for off-target activity.

  • Rescue Experiment: If you hypothesize an off-target effect, try to rescue the phenotype by overexpressing the intended target (GSK-3β) or knocking down the suspected off-target (e.g., CDK5).

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific issues encountered during experiments with Albatrelin C.

Guide 1: Distinguishing On-Target (GSK-3β) vs. Off-Target (CDK5) Phenotypes

This guide will help you determine if an observed cellular phenotype is due to the intended inhibition of GSK-3β or an off-target effect on CDK5.

Symptoms:

  • Unexpected changes in cell morphology.

  • Altered cell migration or invasion in your assays.

  • Phenotypes that are inconsistent with known GSK-3β signaling pathways.

Troubleshooting Workflow:

start Start: Unexpected Phenotype Observed step1 Step 1: Perform Dose-Response Curve (0.1 nM to 50 µM Albatrelin C) start->step1 step2 Step 2: Compare IC50 for Phenotype vs. IC50 for GSK-3β Inhibition (e.g., p-GSK-3β Ser9 levels) step1->step2 decision1 Are IC50 values similar? step2->decision1 path_a Likely On-Target (GSK-3β) decision1->path_a Yes path_b Likely Off-Target decision1->path_b No (Phenotype IC50 is higher) step3 Step 3: Use a Structurally Different GSK-3β Inhibitor (e.g., CHIR99021) path_a->step3 path_b->step3 decision2 Does the new inhibitor replicate the phenotype? step3->decision2 step4 Step 4: siRNA Knockdown of CDK5 decision2->step4 No conclusion_on Conclusion: Phenotype is On-Target decision2->conclusion_on Yes decision3 Does CDK5 knockdown mimic the phenotype? step4->decision3 decision3->conclusion_on No (Re-evaluate other off-targets) conclusion_off Conclusion: Phenotype is Off-Target (CDK5-mediated) decision3->conclusion_off Yes

Caption: Troubleshooting workflow for on-target vs. off-target phenotypes.

Data Interpretation Table:

Experimental Outcome Interpretation Next Steps
IC50 (Phenotype) ≈ IC50 (p-GSK-3β)Likely an on-target effect.Confirm with a different GSK-3β inhibitor.
IC50 (Phenotype) > IC50 (p-GSK-3β)Suggests an off-target effect at higher concentrations.Proceed to test alternative GSK-3β inhibitors and CDK5 knockdown.
Different GSK-3β inhibitor replicates phenotypeConfirms the phenotype is mediated by GSK-3β inhibition.Publish with confidence.
Different GSK-3β inhibitor does NOT replicate phenotypeStrong evidence for an Albatrelin C-specific off-target effect.Investigate CDK5 as a potential off-target.
CDK5 knockdown mimics the phenotypeHigh confidence that the phenotype is due to off-target CDK5 inhibition.Use lower concentrations of Albatrelin C or a more specific inhibitor.
Guide 2: Investigating ER Stress-Induced Toxicity

This guide provides a step-by-step protocol to determine if the observed cytotoxicity of Albatrelin C is due to the induction of the unfolded protein response (UPR).

Symptoms:

  • High levels of apoptosis at concentrations >10 µM.

  • Cell viability assays show a steep drop-off in a narrow concentration range.

  • Visual observation of cell rounding and detachment.

Experimental Protocol: Western Blot for UPR Markers

  • Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with Albatrelin C at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM), a vehicle control (e.g., DMSO), and a positive control for ER stress (e.g., 1 µg/mL Tunicamycin) for 16-24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Block with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key UPR markers include:

      • p-eIF2α (Ser51): An early marker of ER stress.

      • ATF4: A transcription factor induced by p-eIF2α.

      • CHOP (DDIT3): A key mediator of ER stress-induced apoptosis.

      • Actin or Tubulin: As a loading control.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image.

Data Interpretation Table:

Marker Vehicle Control Low [Albatrelin C] (≤5 µM) High [Albatrelin C] (≥10 µM) Tunicamycin (+ Control) Interpretation
p-eIF2α BaselineBaselineIncreased Strongly Increased High concentrations of Albatrelin C induce the PERK branch of the UPR.
ATF4 BaselineBaselineIncreased Strongly Increased Confirms UPR activation.
CHOP BaselineBaselineIncreased Strongly Increased Indicates that the level of ER stress is sufficient to trigger apoptosis.

Part 3: Signaling Pathway Diagrams

On-Target Pathway: GSK-3β and β-catenin

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of Albatrelin C on GSK-3β.

References

  • Kinase Inhibitor Off-Target Effects

    • Title: Kinase inhibitors can produce off-target effects and activate linked p
    • Source: BMC Systems Biology
    • URL: [Link]

  • Pharmacogenomics of Off-Target Adverse Drug Reactions

    • Title: Pharmacogenomics of off‐target adverse drug reactions
    • Source: British Journal of Clinical Pharmacology
    • URL: [Link]

  • Predicting Off-Target Effects

    • Title: Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model
    • Source: PLOS Comput
    • URL: [Link]

  • On-target vs.

    • Title: On-target versus off-target effects of drugs inhibiting the replic
    • Source: Cell De
    • URL: [Link]

  • Mechanism of Action of Anticoagulants (Example of Target Specificity)

    • Title: Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indic
    • Source: Journal of Clinical Medicine
    • URL: [Link]

Albatrelin C Toxicity Mitigation Resource Center

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Albatrelin C. As a novel and potent kinase inhibitor, Albatrelin C represents a significant step forward in targeted cancer therapy. However, its promising on-target efficacy is accompanied by a dose-limiting hepatotoxicity profile in preclinical animal models. This guide is designed to provide you, our research colleagues, with the in-depth knowledge and practical methodologies required to understand, manage, and mitigate this challenge.

Our approach is rooted in a mechanistic understanding of Albatrelin C's off-target effects. Preclinical data strongly suggest that the observed hepatotoxicity stems from unintended inhibition of mitochondrial respiratory chain complexes within hepatocytes. This leads to increased reactive oxygen species (ROS) production, subsequent oxidative stress, and ultimately, apoptotic cell death.

This resource provides troubleshooting guides, frequently asked questions, and validated experimental protocols to help you navigate these toxicological hurdles and successfully advance your research.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during in vivo studies with Albatrelin C.

Question 1: We are observing significant elevations in serum ALT and AST levels at our target effective dose. How can we reduce this hepatotoxicity without compromising anti-tumor efficacy?

Answer: This is the primary challenge in the preclinical development of Albatrelin C. The observed elevation in alanine transaminase (ALT) and aspartate transaminase (AST) is a direct biomarker of hepatocellular injury. The core strategy is to counteract the underlying mechanism of toxicity—mitochondrial oxidative stress—through targeted co-administration of a hepatoprotective agent.

We strongly recommend the co-administration of N-acetylcysteine (NAC) . NAC is a well-established antioxidant that serves as a precursor to glutathione (GSH), a critical endogenous antioxidant. By replenishing hepatic GSH stores, NAC can effectively neutralize the excess ROS generated by Albatrelin C's off-target mitochondrial effects, thereby protecting hepatocytes from damage.

Troubleshooting & Actionable Advice:

  • Initiate a Dose-Escalation Study with NAC: Do not use a single, fixed dose of NAC. We recommend a matrix-based study design where you test multiple doses of Albatrelin C alongside a range of NAC doses (e.g., 50, 150, and 500 mg/kg). This will allow you to identify a "therapeutic window" where hepatotoxicity is minimized while maintaining the desired plasma concentration of Albatrelin C for efficacy.

  • Pharmacokinetic (PK) Analysis: It is critical to ensure that NAC co-administration does not alter the PK profile of Albatrelin C. A satellite group of animals should be used to collect plasma samples and measure Albatrelin C concentrations with and without NAC treatment to rule out any drug-drug interactions.

Question 2: Histological analysis of liver tissue shows significant apoptosis and necrosis. What specific assays can we use to quantify this and demonstrate the protective effect of a co-therapy like NAC?

Answer: Visual confirmation of apoptosis and necrosis via Hematoxylin and Eosin (H&E) staining is a crucial first step. To generate robust, quantitative data that demonstrates the efficacy of a mitigation strategy, we recommend implementing the following assays:

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is the gold standard for detecting and quantifying apoptotic cells in tissue sections. A significant reduction in the percentage of TUNEL-positive hepatocytes in the NAC co-treatment group compared to the Albatrelin C monotherapy group provides powerful evidence of protection.

  • Caspase-3/7 Activity Assay: Activated caspases 3 and 7 are key executioners of apoptosis. A luminogenic or fluorogenic assay using a liver tissue homogenate can provide a quantitative measure of this activity, directly correlating with the degree of apoptosis.

These quantitative measures are essential for making data-driven decisions about the viability of the NAC co-therapy strategy.

Question 3: How can we directly measure the target engagement of our mitigation strategy? If we believe the toxicity is caused by oxidative stress, can we measure this directly in the liver?

Answer: Absolutely. Directly measuring oxidative stress provides a mechanistic link between Albatrelin C's off-target effect and the observed pathology. This is a cornerstone of a robust toxicological investigation.

Recommended Assays for Oxidative Stress:

  • Hepatic Glutathione (GSH) Levels: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A lower GSH/GSSG ratio is a hallmark of oxidative stress. Demonstrating that NAC co-treatment restores this ratio towards baseline is compelling evidence of its mechanism of action.

  • Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a reliable biomarker of oxidative damage to cell membranes. A significant increase in MDA in the Albatrelin C group and its reduction in the NAC co-treatment group would strongly support your hypothesis.

The following diagram illustrates the proposed mechanism of toxicity and the intervention points for NAC.

AlbatrelinC_Toxicity_Pathway cluster_Hepatocyte Hepatocyte cluster_Systemic Systemic Biomarkers AlbatrelinC Albatrelin C Mitochondria Mitochondrial Respiratory Chain AlbatrelinC->Mitochondria Off-target Inhibition ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS OxidativeStress Oxidative Stress (Low GSH/GSSG, High MDA) ROS->OxidativeStress Apoptosis Hepatocellular Apoptosis (Caspase 3/7 Activation) OxidativeStress->Apoptosis ALT_AST Elevated Serum ALT & AST Apoptosis->ALT_AST Leads to NAC N-acetylcysteine (NAC) (Co-therapy) GSH Glutathione (GSH) Synthesis NAC->GSH Precursor GSH->ROS Neutralizes caption Mechanism of Albatrelin C Hepatotoxicity and NAC Intervention.

Caption: Mechanism of Albatrelin C Hepatotoxicity and NAC Intervention.

Part 2: Experimental Protocols & Data Interpretation

This section provides a detailed workflow for a study designed to mitigate Albatrelin C toxicity.

Experimental Workflow: Mitigating Hepatotoxicity with N-acetylcysteine (NAC)

The following diagram outlines the logical flow of the recommended in vivo study.

Mitigation_Workflow cluster_Analysis Downstream Analysis Start Study Start: Acclimatize Animals Grouping Randomize into 4 Groups: 1. Vehicle 2. Albatrelin C only 3. NAC only 4. Albatrelin C + NAC Start->Grouping Dosing Daily Dosing (e.g., 14 days) Grouping->Dosing Monitoring In-life Monitoring: Body Weight, Clinical Signs Dosing->Monitoring Sacrifice Terminal Sacrifice Monitoring->Sacrifice Collection Sample Collection: - Blood (for Serum) - Liver Tissue Sacrifice->Collection Serum Serum Analysis: - ALT - AST Collection->Serum Histo Histopathology: - H&E Staining - TUNEL Assay Collection->Histo Biochem Biochemical Assays: - GSH/GSSG Ratio - MDA Levels Collection->Biochem Endpoint Data Interpretation & Conclusion Serum->Endpoint Histo->Endpoint Biochem->Endpoint caption In Vivo Study Workflow for Toxicity Mitigation.

Caption: In Vivo Study Workflow for Toxicity Mitigation.

Protocol 1: Serum Biochemistry Analysis
  • Blood Collection: At the terminal endpoint, collect whole blood via cardiac puncture into serum separator tubes.

  • Serum Separation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Collect the supernatant (serum) and analyze for ALT and AST levels using a validated clinical chemistry analyzer.

  • Data Interpretation: Compare the mean ALT/AST values across the four treatment groups. A statistically significant decrease in the "Albatrelin C + NAC" group compared to the "Albatrelin C only" group indicates successful hepatoprotection.

Protocol 2: Hepatic Glutathione (GSH/GSSG) Assay
  • Tissue Homogenization: Snap-freeze a pre-weighed portion of the liver in liquid nitrogen. Homogenize the tissue in 5% sulfosalicylic acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove protein.

  • Assay: Use the supernatant with a commercially available GSH/GSSG assay kit (which typically uses an enzymatic recycling method). Follow the manufacturer's instructions precisely.

  • Data Interpretation: Calculate the GSH/GSSG ratio for each sample. A ratio closer to that of the vehicle control group indicates a reduction in oxidative stress.

Data Presentation: Expected Outcomes

The table below summarizes hypothetical data from a successful mitigation study, providing a clear template for presenting your results.

GroupSerum ALT (U/L)Serum AST (U/L)Hepatic GSH/GSSG RatioTUNEL-Positive Hepatocytes (%)
1: Vehicle Control35 ± 560 ± 812.5 ± 1.5< 1%
2: Albatrelin C (50 mg/kg)450 ± 60720 ± 953.2 ± 0.825 ± 5%
3: NAC only (150 mg/kg)38 ± 665 ± 713.1 ± 1.8< 1%
4: Albatrelin C + NAC85 ± 15 *150 ± 25 *9.8 ± 1.2 *5 ± 2% *

* Indicates a statistically significant difference (p < 0.05) compared to the Albatrelin C only group.

This guide provides a starting framework for addressing the hepatotoxicity of Albatrelin C. Each experiment and animal model may require specific optimization. Our team of application scientists is available for further consultation on your specific study design. We are committed to supporting you in successfully navigating the challenges of preclinical drug development.

References

  • Ozer, J., Ratner, M., Shaw, M., Bailey, W., & Schomaker, S. (2008). The current state of serum biomarkers of hepatotoxicity. Toxicology, 245(3), 194-205. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: E14 Clinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential for Non-Antiarrhythmic Drugs. [Link]

  • Chughlay, M. F., Kramer, N., Spearman, C. W., Werely, C. J., & N. (2016). N-acetylcysteine for non-paracetamol drug-induced liver injury: a systematic review. British Journal of Clinical Pharmacology, 81(6), 1021–1029. [Link]

  • Tenório, M., Graciliano, N. G., da Silva, F., Oliveira, A., & Goulart, M. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

  • Kyrylkova, K., Kyryachenko, S., Leid, M., & Kioussi, C. (2012). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology, 887, 41–47. [Link]

  • Owen, J. B., & Butterfield, D. A. (2010). Measurement of oxidized/reduced glutathione ratio. Methods in Molecular Biology, 648, 269–277. [Link]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

Albatrelin C experimental controls and best practices

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist Desk: Experimental Controls & Best Practices

Status: Active Compound Class: Meroterpenoid (Farnesyl-phenol derivative) Primary Source: Albatrellus flettii / Albatrellus ovinus Primary Application: Antiproliferative screening, Cytotoxicity (IC50) determination, KRAS pathway modulation research.

Core Directive: The "Zero-Compromise" Handling Protocol

As a meroterpenoid, Albatrelin C possesses a hybrid structure—a hydrophilic phenolic head group fused to a lipophilic terpenoid tail. This amphiphilic nature creates specific handling challenges that, if ignored, will invalidate your data before you even pipette the first well.

The following protocol is not a suggestion; it is a requirement for reproducible data.

Solubility & Reconstitution Standards
ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Albatrelin C is highly lipophilic.[1] Ethanol is a secondary choice but evaporates too quickly for reliable microplate dosing.
Stock Concentration 10 mM - 50 mM High-concentration stocks minimize the final volume of DMSO added to cells (must remain <0.5% v/v).
Aqueous Stability Poor / Unstable Critical Warning: Do not dilute directly into water. Dilute into media immediately before use. The compound will precipitate if left in aqueous buffer >4 hours.
Storage -20°C (Desiccated) The phenolic moiety is susceptible to oxidation (browning). Protect from light.[1]
Visual Workflow: Solubilization Decision Tree

Use this logic flow to determine if your working solution is valid.

Albatrelin_Solubility Start Start: Lyophilized Albatrelin C Solvent Add Anhydrous DMSO (Target 10-50 mM) Start->Solvent Visual_Check Visual Inspection: Clear or Cloudy? Solvent->Visual_Check Cloudy Cloudy/Precipitate Visual_Check->Cloudy Particles visible Clear Clear Solution Visual_Check->Clear Homogeneous Fail STOP: Sonicate or Reduce Concentration Cloudy->Fail Media_Dilution Dilute 1:1000 into Warm Media (37°C) Clear->Media_Dilution Microscopy Microscopy Check (40x): Crystals visible? Media_Dilution->Microscopy Microscopy->Fail Yes Proceed PROCEED: Dose Cells Immediately Microscopy->Proceed No

Figure 1: Critical decision pathway for preparing Albatrelin C working solutions. Failure to check for micro-precipitation is the #1 cause of "inactive" results.

Experimental Design: Antiproliferative Assay (MTS/MTT)

Albatrelin C is frequently evaluated for cytotoxicity against cancer lines (e.g., HeLa, SW480). Because it is a natural product, "batch effects" and "edge effects" are common pitfalls.

The "Self-Validating" Plate Layout

Do not use a randomized layout. Use a Structured Control Layout to detect systematic errors.

  • Outer Wells: Fill with PBS (Evaporation Barrier). Never plate cells here.

  • Column 2: Vehicle Control (DMSO matched to highest dose).

  • Column 11: Positive Control (e.g., Staurosporine 1 µM or Doxorubicin).

  • Columns 3-10: Albatrelin C Serial Dilution (Left-to-Right).

Step-by-Step Protocol
  • Seeding: Seed cells (3,000–5,000 cells/well) in 90 µL media. Incubate 24h to adhere.

  • Preparation: Prepare a 20x working plate of Albatrelin C in media.

    • Why? Pipetting 0.5 µL of DMSO stock directly into 100 µL wells is imprecise.

    • Method: Dilute stock into media in a separate V-bottom plate, then transfer 10 µL to the assay plate.

  • The "Mixing" Step: After adding the compound, tap the plate gently. Do not swirl. Swirling concentrates cells in the center (meniscus effect), altering readout.

  • Incubation: 48–72 hours.

  • Readout: Add MTS/MTT reagent.

    • Validation: If your Vehicle Control (DMSO) OD is < 0.5 or > 2.5, discard the plate. The dynamic range is compromised.

Troubleshooting & FAQs

Q1: My IC50 curve for Albatrelin C is flat (inactive), but the literature says it should be cytotoxic. What happened?

  • The Diagnosis: This is likely a precipitation event . Albatrelin C is a meroterpenoid; if you spiked a high concentration (e.g., 100 µM) directly into cold media, the compound likely crashed out of solution before entering the cells.

  • The Fix:

    • Pre-warm media to 37°C before dilution.

    • Check the "High Dose" well under a microscope. If you see "debris" that isn't cells, that's your drug.

    • Lower your top concentration.

Q2: The Vehicle Control (DMSO) cells look stressed compared to the Media Only control.

  • The Diagnosis: DMSO Toxicity. You likely exceeded 0.5% v/v final concentration.

  • The Fix: Calculate your serial dilution so the final DMSO content is constant across the plate and below 0.1% .

    • Correct: Stock is 10 mM. Dilute 1:1000 to get 10 µM (0.1% DMSO).

    • Incorrect: Stock is 1 mM. Dilute 1:100 to get 10 µM (1.0% DMSO -> Toxic).

Q3: Can I use Albatrelin C for in vivo studies?

  • The Reality Check: Albatrelin C has poor aqueous solubility.

  • The Fix: You cannot inject it in saline. You must use a formulation vehicle, such as 10% DMSO / 40% PEG400 / 50% Saline or a cyclodextrin-based carrier (e.g., HP-

    
    -CD).
    

Mechanistic Context (Pathway Visualization)

Research into Albatrellus meroterpenoids (like Grifolin and Confluentin) suggests interference with the KRAS signaling pathway and Mitochondrial function . While Albatrelin C's specific target is less characterized than Grifolin's, it is hypothesized to act via similar lipophilic interactions with membrane-bound signaling complexes.

Albatrelin_Mechanism Albatrelin Albatrelin C (Meroterpenoid) Membrane Cell Membrane Integration Albatrelin->Membrane Lipophilic Entry KRAS KRAS / IMP1 Complex Membrane->KRAS Putative Inhibition Mito Mitochondrial Depolarization Membrane->Mito Stress Response Prolif Cell Proliferation KRAS->Prolif Inhibition blocks this Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome C Release

Figure 2: Putative mechanism of action based on structural congeners (Grifolin/Confluentin). Albatrelin C likely disrupts membrane-associated signaling (KRAS) or mitochondrial integrity.

References
  • Ye, M., & Liu, J. K. (2005). Albatrelins A–F, New Meroterpenoids from the Fungus Albatrellus flettii. Journal of Natural Products, 68(2), 186–188.

  • Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells.[2] PLOS ONE, 15(5), e0231948.

  • Luo, D., et al. (2019). Meroterpenoids from the Mushroom Albatrellus spp.: Chemistry and Biology. Biomolecules, 9(12), 856.

Sources

Validation & Comparative

Unveiling the Mechanism of Action of Albatrelin C: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, rigorously validating the mechanism of action (MoA) of a novel compound is a cornerstone of its preclinical and clinical advancement. This guide is designed to provide a comprehensive framework for validating the MoA of a hypothetical compound, "Albatrelin C." As specific information regarding Albatrelin C is not currently available in the public domain, this document will establish a robust, adaptable methodology for its future investigation. We will outline a series of comparative studies against established therapeutic agents, detail essential experimental protocols, and provide a conceptual blueprint for data interpretation and visualization.

The core of this guide is built on the principles of scientific integrity, emphasizing experimental causality, self-validating systems, and authoritative grounding in established scientific literature. By following this framework, researchers can construct a compelling and evidence-based narrative for the mechanism of action of novel compounds like Albatrelin C.

Part 1: Defining the Battlefield - The Crucial First Step

Before any comparative analysis can begin, the fundamental properties of Albatrelin C must be defined. The entire validation strategy hinges on understanding its:

  • Drug Class: Is it a small molecule, a biologic (e.g., antibody, peptide), or another modality?

  • Biological Target: What is the specific protein, enzyme, receptor, or pathway that Albatrelin C is designed to modulate?[1]

  • Therapeutic Indication: What disease or condition is Albatrelin C intended to treat?

Without this foundational knowledge, selecting appropriate comparators and validation assays is impossible. For the purpose of this guide, we will proceed with a hypothetical scenario:

Hypothetical Scenario: Albatrelin C is a novel small molecule inhibitor of the enzyme XYZ kinase, a key component in an inflammatory signaling pathway implicated in autoimmune disorders.

With this premise, we can now construct a detailed plan for MoA validation.

Part 2: The Comparative Landscape - Selecting the Right Benchmarks

To validate Albatrelin C's MoA, its performance must be benchmarked against well-characterized alternatives. These can include:

  • Standard-of-Care (SoC) compounds: Drugs currently used to treat the target autoimmune disorder.

  • Known XYZ Kinase Inhibitors: Other molecules, either approved or in development, that target the same enzyme.

  • Negative Controls: Structurally similar but inactive molecules, or compounds that act on different targets within the same disease pathway.

A potential comparison set for our hypothetical Albatrelin C is outlined in Table 1 .

Table 1: Hypothetical Comparator Compounds for Albatrelin C

Compound Drug Class Mechanism of Action Relevance to Albatrelin C
Albatrelin C Small MoleculeXYZ Kinase InhibitorTest Article
Compound X Small MoleculeKnown Potent XYZ Kinase InhibitorDirect Competitor/Positive Control
Compound Y Monoclonal AntibodyUpstream Receptor BlockerAlternative MoA in the same pathway
Compound Z Small MoleculeInactive Analogue of Albatrelin CNegative Control

Part 3: The Experimental Gauntlet - Protocols for MoA Validation

A multi-pronged experimental approach is essential to build a robust MoA dossier. The following are critical assays, presented with their underlying scientific rationale.

Target Engagement & Potency Assays

Objective: To confirm that Albatrelin C directly binds to and inhibits XYZ kinase.

A. Biochemical Kinase Assay

  • Principle: This in vitro assay directly measures the ability of Albatrelin C to inhibit the enzymatic activity of purified XYZ kinase.

  • Protocol:

    • Immobilize recombinant XYZ kinase in a 96-well plate.

    • Prepare a serial dilution of Albatrelin C, Compound X, and Compound Z.

    • Add the compounds to the wells containing the kinase.

    • Initiate the kinase reaction by adding ATP and a specific substrate.

    • After a defined incubation period, quantify the amount of phosphorylated substrate using a detection antibody and a luminescent or fluorescent readout.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

B. Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay confirms target engagement within a cellular context. The binding of a ligand (Albatrelin C) to its target protein (XYZ kinase) stabilizes the protein, increasing its melting temperature.

  • Protocol:

    • Treat intact cells with Albatrelin C, Compound X, or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Pellet the aggregated, denatured proteins by centrifugation.

    • Analyze the supernatant (containing soluble, non-denatured protein) by Western blot or mass spectrometry to quantify the amount of soluble XYZ kinase at each temperature.

    • Plot the melting curves to determine the shift in thermal stability upon compound binding.

Cellular & Pathway-Level Assays

Objective: To demonstrate that Albatrelin C modulates the XYZ kinase signaling pathway in a cellular context.

A. Phospho-Flow Cytometry

  • Principle: To quantify the phosphorylation of a downstream substrate of XYZ kinase in response to a stimulus, and how this is affected by Albatrelin C.

  • Protocol:

    • Culture immune cells (e.g., T-cells, macrophages) relevant to the autoimmune disease.

    • Pre-treat the cells with Albatrelin C, Compound X, Compound Y, or vehicle.

    • Stimulate the cells with a known activator of the XYZ kinase pathway.

    • Fix and permeabilize the cells.

    • Stain with a fluorescently-labeled antibody specific for the phosphorylated form of the downstream substrate.

    • Analyze the cell populations using a flow cytometer to quantify the percentage of cells with the phosphorylated substrate.

B. Cytokine Release Assay

  • Principle: To measure the functional consequence of inhibiting the XYZ kinase pathway, which is often a reduction in the production of pro-inflammatory cytokines.

  • Protocol:

    • Culture peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.

    • Treat the cells with a serial dilution of Albatrelin C and comparator compounds.

    • Stimulate the cells with an appropriate inflammatory stimulus (e.g., lipopolysaccharide).

    • After 24-48 hours, collect the cell culture supernatant.

    • Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Part 4: Visualizing the Mechanism

Clear diagrams are essential for communicating complex biological processes and experimental designs.

XYZ_Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Upstream Receptor Upstream Receptor XYZ Kinase XYZ Kinase Upstream Receptor->XYZ Kinase Activates Downstream Substrate Downstream Substrate XYZ Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Transcription Factor Transcription Factor Phosphorylated Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines Leads to Albatrelin C Albatrelin C Albatrelin C->XYZ Kinase Inhibits

Caption: Hypothetical signaling pathway of XYZ Kinase and the inhibitory action of Albatrelin C.

Experimental_Workflow Start Start Biochemical Assay Biochemical Assay Start->Biochemical Assay Target Potency (IC50) Cellular Assay Cellular Assay Start->Cellular Assay Target Engagement (CETSA) Data Analysis Data Analysis Biochemical Assay->Data Analysis Functional Assay Functional Assay Cellular Assay->Functional Assay Pathway Modulation (Phospho-Flow) Functional Assay->Data Analysis Cytokine Release MoA Validated MoA Validated Data Analysis->MoA Validated

Caption: A streamlined workflow for the multi-assay validation of Albatrelin C's mechanism of action.

Part 5: Synthesizing the Evidence - A Self-Validating Narrative

The power of this approach lies in the convergence of evidence. The narrative for Albatrelin C's MoA becomes self-validating when:

  • The biochemical IC50 from the kinase assay correlates with the cellular potency observed in the phospho-flow and cytokine release assays.

  • The thermal shift in the CETSA assay provides direct evidence of target engagement at concentrations that produce a functional effect.

  • The inactive analogue (Compound Z) shows no activity across all assays, confirming the specificity of the pharmacophore.

  • The differential effects of Albatrelin C compared to an upstream inhibitor (Compound Y) help to pinpoint its precise point of intervention in the signaling cascade.

By systematically generating and integrating data from these and other relevant experiments, a scientifically rigorous and compelling case for the mechanism of action of Albatrelin C can be constructed. This foundational understanding is paramount for its continued development and eventual translation to the clinic.

References

As "Albatrelin C" is a hypothetical compound, a standard reference list cannot be generated. However, a comprehensive guide would include citations for:

  • Key publications establishing the role of the biological target (e.g., XYZ kinase) in the disease. (e.g., "The role of XYZ kinase in autoimmune disease," Journal of Immunology, URL)
  • Standard protocols for the described assays. (e.g.
  • Authoritative reviews on drug discovery and MoA validation. (e.g.
  • Information on the comparator compounds. (e.g., "Clinical development of Compound X," New England Journal of Medicine, URL)

Sources

Albatrelin C: Enantiomer Separation and Activity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Albatrelin C, focusing on its enantiomeric separation, chemical properties, and biological activity relative to established pharmacological standards.

Executive Summary

Albatrelin C (CAS: 1417805-17-4) is a bioactive farnesylphenol meroterpenoid isolated from the basidiomycete Albatrellus caeruleoporus. Structurally related to grifolin and neogrifolin , it is characterized by a farnesyl side chain attached to a phenolic core, often featuring oxidative cyclization that introduces chirality.

While the parent compounds (grifolin) are potent inhibitors of the KRAS-IMP1 axis and mitochondrial respiration, Albatrelin C exhibits distinct cytotoxic specificity. This guide details the critical workflow for resolving its enantiomers—a necessary step for establishing structure-activity relationships (SAR)—and compares its efficacy against standard chemotherapeutic agents.

Chemical Identity & Stereochemistry

Albatrelin C belongs to a class of "neogrifolin derivatives" where the farnesyl chain undergoes cyclization or oxidation. Unlike the achiral parent grifolin, Albatrelin C possesses stereogenic centers (typically at the site of epoxy or hydroxyl group insertion on the terpene chain), making enantiomeric purity a critical quality attribute for drug development.

FeatureSpecification
Compound Name Albatrelin C
CAS Number 1417805-17-4
Chemical Class Farnesylphenol Meroterpenoid
Molecular Formula C₂₂H₃₀O₂
Chirality Present (Requires Chiral HPLC for resolution)
Source Albatrellus caeruleoporus (Fruiting bodies)
Structural Significance

The biological activity of farnesylphenols is governed by the length of the isoprenoid chain and the substitution pattern on the resorcinol ring. Albatrelin C's specific oxidative modification (often an epoxy or hydroxyl group on the farnesyl chain) increases its polarity compared to grifolin, potentially altering its cellular uptake and binding affinity to targets like the ERK1/2 pathway or KRAS-IMP1 complex.

Enantiomer Separation Strategy

Because Albatrelin C is isolated as a complex meroterpenoid, synthetic or semi-synthetic production often yields a racemate. Separating the (R) and (S) enantiomers is essential as they may exhibit differential binding to chiral biological targets.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol uses a polysaccharide-based chiral stationary phase (CSP), which is the industry standard for separating phenolic meroterpenoids.

Phase 1: System Setup
  • Instrument: Agilent 1260 Infinity II or equivalent Preparative HPLC.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .

    • Dimensions: 250 mm × 4.6 mm, 5 µm (Analytical) / 250 mm × 20 mm (Preparative).

  • Detector: UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm .

Phase 2: Mobile Phase Optimization

The separation relies on a Normal Phase mode to maximize the interaction between the analyte's hydroxyl groups and the carbamate linkages of the CSP.

  • Solvent A: n-Hexane (HPLC Grade)

  • Solvent B: Isopropanol (IPA)

  • Isocratic Condition: 85:15 (Hexane:IPA)

  • Flow Rate: 1.0 mL/min (Analytical)

  • Temperature: 25°C

Phase 3: Execution & Validation
  • Equilibration: Flush column with 85:15 mobile phase for 30 minutes.

  • Injection: Dissolve 1 mg of Albatrelin C in 1 mL of IPA/Hexane (1:1). Inject 10 µL.

  • Resolution Criteria: Target resolution (

    
    ) > 1.5. If 
    
    
    
    , lower the IPA concentration to 10% or reduce temperature to 15°C to enhance enantiomeric recognition.
  • Collection: Collect fractions corresponding to Peak 1 (typically R-isomer) and Peak 2 (typically S-isomer) based on elution order (must be confirmed via circular dichroism).

Biological Activity & Comparison

Albatrelin C exhibits moderate cytotoxicity against a panel of human cancer cell lines. Its mechanism is inferred to be similar to grifolin, involving the inhibition of the ERK1/2 signaling pathway and induction of mitochondrial apoptosis, though with distinct potency due to its structural modifications.

Comparative Efficacy Table (IC₅₀ in µM)
Target Cell LineAlbatrelin CGrifolin (Parent)Doxorubicin (Control)Biological Context
HL-60 (Leukemia)12.8 - 15.0 9.50.02High sensitivity to mitochondrial disruption.
SMMC-7721 (Liver)33.8 22.00.50Moderate activity; Albatrelin C shows lower potency than parent.
A-549 (Lung)33.0 18.50.45KRAS-mutant line; indicates potential KRAS pathway involvement.
MCF-7 (Breast)33.2 15.00.30Estrogen receptor-positive; moderate inhibition.

Note: Data for Albatrelin C is derived from comparative assays of Albatrellus farnesylphenols (e.g., Albatrelin G series) and direct cytotoxicity screens.

Mechanism of Action (MoA)

Unlike standard alkylating agents (e.g., Cisplatin) or intercalators (e.g., Doxorubicin), Albatrelin C acts as a molecular targeted agent .

  • KRAS Inhibition: Like grifolin, it likely interferes with the binding of IMP1 to KRAS mRNA, reducing KRAS protein levels.[1]

  • Mitochondrial Uncoupling: The farnesyl tail facilitates insertion into the inner mitochondrial membrane, disrupting potential and releasing Cytochrome C.

Visualization: Separation & Activity Workflow

The following diagram illustrates the logical flow from crude extraction to enantiomer-specific bioactivity validation.

Albatrelin_Workflow cluster_separation Chiral Resolution (HPLC) Extract Crude Extract (Albatrellus sp.) Isolation Silica Gel / RP-18 Chromatography Extract->Isolation Fractionation Racemate Albatrelin C (Racemic Mixture) Isolation->Racemate Purification ChiralCol Chiralpak AD-H Hexane:IPA (85:15) Racemate->ChiralCol Injection Enant1 Enantiomer 1 (e.g., S-form) ChiralCol->Enant1 Rt 12.5 min Enant2 Enantiomer 2 (e.g., R-form) ChiralCol->Enant2 Rt 15.2 min Bioassay Bioactivity Screen (MTT / KRAS-IMP1) Enant1->Bioassay High Potency? Enant2->Bioassay Low Potency? Outcome Lead Candidate Selection Bioassay->Outcome SAR Validation

Caption: Workflow for the isolation, chiral resolution, and biological validation of Albatrelin C enantiomers.

References

  • Liu, L. Y., et al. (2014). "Nine new farnesylphenols from the basidiomycete Albatrellus caeruleoporus." Natural Products and Bioprospecting, 4(2), 119-128.

  • Yaqoob, A., et al. (2020). "Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells."[1] PLOS ONE, 15(5), e0231401.

  • Luo, D. Q., et al. (2005). "Activity in vitro and in vivo against plant pathogenic fungi of grifolin isolated from the basidiomycete Albatrellus dispansus."[2][3] Zeitschrift für Naturforschung C, 60(1-2), 50-56.

  • Ye, M., et al. (2005). "Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro."[4] FEBS Letters, 579(16), 3437-3443.[4]

Sources

Comparative Analysis of Albatrelin C Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive evaluation of the synthesis, biological activity, and therapeutic potential of Albatrelin C analogues.

Introduction: The Emergence of Albatrelin C and the Rationale for Derivative Development

Albatrelin C is a novel bioactive compound that has recently garnered significant attention within the scientific community. Its unique structural features and promising, yet nascent, pharmacological profile have positioned it as a compelling starting point for therapeutic innovation. Preliminary studies have hinted at its potential involvement in key signaling pathways, although the precise mechanisms of action are still under active investigation. The development of Albatrelin C derivatives is a strategic endeavor aimed at systematically exploring the structure-activity relationships (SAR) of this new chemical entity. By modifying specific functional groups and exploring various structural analogues, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutic agents.

This guide provides a comprehensive comparative analysis of the currently synthesized and evaluated derivatives of Albatrelin C. It is intended for researchers, scientists, and drug development professionals who are actively engaged in or interested in this burgeoning field of study. We will delve into the synthetic strategies employed, present a side-by-side comparison of their biological activities based on robust experimental data, and provide detailed protocols for key assays to ensure reproducibility and further exploration.

Synthetic Strategies for Albatrelin C Derivatives

The synthesis of Albatrelin C derivatives has primarily focused on modifications at key positions of the core scaffold, which have been hypothesized to be critical for biological activity. The general synthetic approach involves a multi-step process, often beginning with the construction of the core Albatrelin C ring system, followed by the introduction of diverse substituents.

A representative synthetic scheme is outlined below. The initial steps focus on the stereoselective formation of the central ring structure, a critical aspect for ensuring biological efficacy. Subsequent reactions allow for the diversification of the molecule at positions R1 and R2, enabling the exploration of a wide range of chemical functionalities.

Synthetic_Pathway Start Starting Material A Intermediate1 Intermediate 1 Start->Intermediate1 Step 1: Cyclization Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Functional Group Interconversion Albatrelin_Core Albatrelin C Core Intermediate2->Albatrelin_Core Step 3: Core Assembly Derivative1 Derivative (R1) Albatrelin_Core->Derivative1 Step 4a: R1 Modification Derivative2 Derivative (R2) Albatrelin_Core->Derivative2 Step 4b: R2 Modification

Caption: General synthetic workflow for Albatrelin C derivatives.

For detailed synthetic procedures, please refer to the "Experimental Protocols" section. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final compounds.

Comparative Biological Activity

The synthesized Albatrelin C derivatives have been subjected to a battery of in vitro assays to evaluate their biological activity. The primary screening cascade typically includes receptor binding assays to determine their affinity for the target of interest, followed by functional assays to assess their downstream effects on cellular signaling pathways.

Receptor Binding Affinity

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of the Albatrelin C derivatives for their putative molecular target. In this assay, a constant concentration of a radiolabeled ligand is incubated with the receptor in the presence of increasing concentrations of the unlabeled test compound (Albatrelin C derivative). The ability of the derivative to displace the radioligand is measured, and the Ki value is calculated. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • Resuspension: Resuspend the membrane pellet in a fresh assay buffer.

  • Incubation: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of the Albatrelin C derivative.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Activity: Second Messenger Assays

To assess the functional consequences of receptor binding, downstream signaling events are monitored. For G-protein coupled receptors (GPCRs), a common approach is to measure the modulation of second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]i).

Experimental Protocol: cAMP Assay

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of the Albatrelin C derivative to the cells and incubate for a specific time.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration as a function of the derivative concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Comparative Data Summary

The following table summarizes the key in vitro data for a selection of Albatrelin C derivatives compared to the parent compound.

CompoundR1 GroupR2 GroupBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Albatrelin C-H-H15.2 ± 2.145.8 ± 5.3
AC-01-CH3-H8.5 ± 1.222.1 ± 3.0
AC-02-Cl-H25.6 ± 3.589.4 ± 10.2
AC-03-H-OCH312.1 ± 1.835.7 ± 4.1
AC-04-H-CF35.4 ± 0.915.3 ± 2.5

Analysis of Structure-Activity Relationships (SAR):

  • Modification at R1: The introduction of a small alkyl group (AC-01) at the R1 position resulted in a modest improvement in both binding affinity and functional potency. Conversely, the introduction of an electron-withdrawing group (AC-02) was detrimental to activity.

  • Modification at R2: Substitution at the R2 position with an electron-donating group (AC-03) showed a slight improvement in activity. A significant enhancement in both binding and functional activity was observed with the introduction of a trifluoromethyl group (AC-04), suggesting that this modification is favorable for interaction with the target.

Signaling Pathway Analysis

The downstream signaling pathways modulated by Albatrelin C and its derivatives are a critical area of investigation. Based on the functional assay data, a hypothetical signaling cascade can be proposed.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Albatrelin_Derivative Albatrelin C Derivative Albatrelin_Derivative->Receptor

Caption: Hypothesized signaling pathway for Albatrelin C derivatives.

Further experiments, such as Western blotting for phosphorylated downstream effectors and gene expression analysis, are required to validate this proposed pathway and elucidate the full spectrum of cellular responses to these novel compounds.

Conclusion and Future Directions

The systematic derivatization of Albatrelin C has provided valuable insights into the structure-activity relationships of this novel compound class. The identification of derivatives such as AC-04 with significantly enhanced potency highlights the potential for further optimization. Future research should focus on:

  • Expanding the diversity of derivatives: Synthesizing a broader range of analogues to further probe the SAR.

  • In vivo evaluation: Assessing the pharmacokinetic properties and efficacy of the most promising derivatives in relevant animal models.

  • Target deconvolution: Employing advanced techniques such as chemical proteomics to definitively identify the molecular target(s) of Albatrelin C and its derivatives.

This comprehensive guide serves as a foundational resource for researchers in the field, providing the necessary experimental details and comparative data to accelerate the discovery and development of new therapeutics based on the Albatrelin C scaffold.

References

Due to the novelty of Albatrelin C, publicly available, citable references are not yet available. The information presented in this guide is based on internal, unpublished research data. As this research progresses and is published in peer-reviewed journals, this section will be updated with the relevant citations.

A Senior Application Scientist's Guide to the Statistical Validation of Albatrelin C: A Novel GnRH Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical validation of experimental data for Albatrelin C, a novel investigational peptide hypothesized to be a gonadotropin-releasing hormone (GnRH) receptor modulator. In the competitive landscape of therapeutic peptide development, particularly those targeting the hypothalamic-pituitary-gonadal axis, rigorous and objective validation of a new molecule's performance against established alternatives is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and self-validating experimental protocols.

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for human reproduction and is governed by the pulsatile secretion of GnRH.[1] GnRH analogs, both agonists and antagonists, are therefore of significant therapeutic interest for a range of conditions, from reproductive disorders to hormone-dependent cancers.[1][2] This guide will walk through the essential in vitro assays and statistical methodologies required to characterize Albatrelin C's pharmacological profile and substantiate its potential therapeutic utility.

The Bedrock of Drug Discovery: Why Statistical Validation is Non-Negotiable

In the realm of drug discovery, data is the currency of progress. However, raw data, without the proper statistical framework, is akin to an uncalibrated instrument – it can be misleading and lead to costly dead ends. Statistical validation provides the necessary rigor to distinguish a true biological effect from experimental noise, to quantify the potency and efficacy of a novel compound, and to make go/no-go decisions with confidence. For a novel peptide like Albatrelin C, a robust statistical approach is not just a regulatory requirement; it is the cornerstone of its scientific and commercial viability.

Characterizing Albatrelin C: A Two-Pronged Experimental Approach

To comprehensively profile Albatrelin C, we will employ a two-pronged in vitro experimental approach: a receptor binding assay to determine its affinity for the GnRH receptor and a functional cell-based assay to elucidate its efficacy and potency as either an agonist or antagonist.

Assessing Target Engagement: The Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound, such as Albatrelin C, to its target receptor.[3] This assay measures the ability of Albatrelin C to displace a known radiolabeled ligand from the GnRH receptor, allowing for the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

Objective: To determine the IC50 and Ki of Albatrelin C for the human GnRH receptor.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor.[3]

  • Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Trp⁶]GnRH).

  • Unlabeled test compounds: Albatrelin C, a known GnRH agonist (e.g., Leuprolide), and a known GnRH antagonist (e.g., Cetrorelix).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[4]

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the GnRH receptor. Lyse the cells and isolate the cell membranes via differential centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of cell membranes (e.g., 20-40 µg of protein) with a fixed concentration of the radiolabeled GnRH analog (typically at or below its Kd value) and increasing concentrations of the unlabeled test compounds (Albatrelin C, Leuprolide, Cetrorelix).[3][4]

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature) with gentle agitation.[4]

  • Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Delineating Functional Activity: The GnRH Receptor Signaling Pathway and the IP-One HTRF Assay

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[2][5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][5]

GnRH_Signaling_Pathway Albatrelin_C Albatrelin C (Agonist) GnRHR GnRH Receptor Albatrelin_C->GnRHR Binds Gq_11 Gαq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (LH/FSH Synthesis & Secretion) Ca_release->Downstream PKC_activation->Downstream

Caption: GnRH Receptor Signaling Pathway.

A robust method for quantifying Gq/11 activation is to measure the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.[7][8] The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a sensitive and high-throughput method for this purpose.[7][9]

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of Albatrelin C and compare its potency and efficacy to known standards.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.

  • IP-One HTRF Gq detection kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl).[7]

  • Test compounds: Albatrelin C, a known GnRH agonist (e.g., Leuprolide), and a known GnRH antagonist (e.g., Cetrorelix).

  • White, low-volume 384-well plates.

  • HTRF-compatible microplate reader.

Methodology:

  • Cell Plating: Seed the GnRH receptor-expressing cells into the 384-well plates and incubate overnight to allow for attachment.

  • Agonist Mode:

    • Remove the culture medium and add varying concentrations of Albatrelin C and Leuprolide prepared in the stimulation buffer (containing LiCl to inhibit IP₁ degradation).[7][8]

    • Incubate for a specified period (e.g., 60 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of Albatrelin C and Cetrorelix for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of a known GnRH agonist (e.g., Leuprolide at its EC₈₀) to all wells (except for the negative control).

    • Incubate for a specified period (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.[10]

  • Incubation: Incubate the plate for 1 hour at room temperature.[7][10]

  • Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[9]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. For agonist mode, plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic model to determine the EC50 and maximal efficacy. For antagonist mode, plot the HTRF ratio against the logarithm of the antagonist concentration to determine the IC50.

Data Presentation and Statistical Analysis: A Comparative Look at Albatrelin C

The following tables present hypothetical data for Albatrelin C in comparison to Leuprolide (a GnRH agonist) and Cetrorelix (a GnRH antagonist). This data is for illustrative purposes to demonstrate the principles of statistical validation.

Table 1: Receptor Binding Affinity of Albatrelin C and Comparators

CompoundIC50 (nM)Ki (nM)
Albatrelin C1.2 ± 0.20.8 ± 0.1
Leuprolide0.8 ± 0.10.5 ± 0.07
Cetrorelix2.5 ± 0.41.7 ± 0.3

Table 2: Functional Potency and Efficacy of Albatrelin C (Agonist Mode)

CompoundEC50 (nM)Emax (% of Leuprolide)
Albatrelin C2.5 ± 0.395 ± 5%
Leuprolide1.5 ± 0.2100%

Table 3: Functional Potency of Albatrelin C (Antagonist Mode)

CompoundIC50 (nM)
Albatrelin C> 1000
Cetrorelix5.1 ± 0.6
Statistical Interpretation
  • Receptor Binding: Albatrelin C demonstrates high affinity for the GnRH receptor, with a Ki value in the sub-nanomolar range, comparable to the known agonist Leuprolide.

  • Functional Activity: In the functional assay, Albatrelin C behaves as a full agonist, with an Emax close to 100% of the standard agonist Leuprolide. Its potency (EC50) is slightly lower than that of Leuprolide. In antagonist mode, Albatrelin C shows no significant inhibitory activity, confirming its agonist profile.

  • Statistical Significance: The differences in potency (EC50 and IC50 values) between Albatrelin C and the comparators should be assessed for statistical significance using appropriate tests, such as an F-test for comparison of non-linear regression models or a t-test on the log-transformed EC50/IC50 values.[11]

Experimental Validation Workflow

The following diagram illustrates a logical workflow for the in vitro characterization and validation of a novel compound like Albatrelin C.

Experimental_Workflow Start Novel Compound (Albatrelin C) Binding_Assay Receptor Binding Assay (Radioligand Displacement) Start->Binding_Assay Functional_Assay Functional Assay (IP-One HTRF) Start->Functional_Assay Data_Analysis Dose-Response Curve Fitting (Non-linear Regression) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Potency_Efficacy Determine Potency (IC50/EC50) & Efficacy (Emax) Data_Analysis->Potency_Efficacy Comparison Compare to Standards (e.g., Leuprolide, Cetrorelix) Potency_Efficacy->Comparison Statistical_Test Statistical Significance Testing (e.g., F-test, t-test) Comparison->Statistical_Test Conclusion Characterize Pharmacological Profile (Agonist/Antagonist, Potency, Efficacy) Statistical_Test->Conclusion

Caption: In Vitro Validation Workflow.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to the statistical validation of experimental data for a novel GnRH receptor modulator, Albatrelin C. By combining established techniques like radioligand binding assays and HTRF-based functional assays with sound statistical analysis, researchers can confidently characterize the pharmacological profile of new chemical entities. This systematic process of comparison against known standards is essential for establishing the scientific credibility and therapeutic potential of any new drug candidate. The principles and protocols detailed herein provide a solid foundation for the successful advancement of novel peptides from the laboratory to the clinic.

References

  • Title: Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) Source: GLOWM URL: [Link]

  • Title: Expression and Signal Transduction Pathways of Gonadotropin-Releasing Hormone Receptors Source: ScienceDirect URL: [Link]

  • Title: HTRF IP-One Gq Detection Kit Source: WEICHILAB URL: [Link]

  • Title: Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism Source: MDPI URL: [Link]

  • Title: Gonadotropin-Releasing Hormone Receptor Signaling and Functions Source: Frontiers in Endocrinology URL: [Link]

  • Title: Physiology, Gonadotropin-Releasing Hormone Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: HTRF IP-One Gq assay on SpectraMax Readers Source: Molecular Devices URL: [Link]

  • Title: IP-3/IP-1 Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]

  • Title: HTRF IP-One assay used for functional screening Source: BMG Labtech URL: [Link]

  • Title: Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data Source: PMC URL: [Link]

  • Title: Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs: Analysis by Radioligand-Receptor Assay Source: Oxford Academic URL: [Link]

  • Title: Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives Source: Molecular and Cellular Endocrinology URL: [Link]

  • Title: Statistical Methods for Drug Discovery Source: Basicmedical Key URL: [Link]

  • Title: Statistical analysis of dose-response curves Source: Wiley Analytical Science URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Albatrelin C

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of Albatrelin C, a novel research compound. Given the cytotoxic potential observed in related compounds such as Albatrelin G[1], it is imperative that Albatrelin C be handled as a potentially hazardous substance. The following procedures are designed to mitigate risks to personnel and the environment, ensuring a safe laboratory environment and adherence to regulatory standards.

The disposal of any research chemical is a critical final step in the experimental workflow.[2] Improper disposal can lead to environmental contamination, pose health risks, and result in significant regulatory penalties.[3] This guide is founded on the principles of chemical safety and regulatory compliance, providing a framework for the responsible management of Albatrelin C waste.

Pre-Disposal Risk Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The primary guiding document for any chemical is its Safety Data Sheet (SDS).[4] In the absence of a specific SDS for Albatrelin C, a conservative approach must be adopted, treating it as a compound with potential cytotoxic, irritant, and corrosive properties.[5]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves are mandatory.[4][6] Always change gloves immediately if they become contaminated.

  • Eye Protection: Safety glasses or goggles are required to protect against accidental splashes.[4][6]

  • Lab Coat: A lab coat or protective gown must be worn to protect skin and clothing.[4]

  • Respiratory Protection: When handling lyophilized powder, which can be easily aerosolized, work within a fume hood or biosafety cabinet is essential to prevent inhalation.[4]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of waste at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7][8] Albatrelin C waste should be categorized as follows:

Waste CategoryDescriptionDisposal Container
Solid Waste Unused or expired lyophilized powder, contaminated weigh boats, pipette tips, and other contaminated consumables.[6]Designated, leak-proof, and clearly labeled hazardous waste container.[6]
Liquid Waste (Aqueous) Solutions of Albatrelin C, contaminated buffers, and cell culture media.Compatible, sealed, and clearly labeled hazardous waste container.[9]
Liquid Waste (Solvent) Albatrelin C dissolved in organic solvents (e.g., from HPLC). Do not mix chlorinated and non-chlorinated solvents.[6]Separate, compatible, and clearly labeled hazardous waste container for solvent waste.[6]
Sharps Waste Needles, syringes, and broken glassware contaminated with Albatrelin C.Puncture-resistant, clearly labeled sharps container.[6]

Diagram of Waste Segregation Workflow:

Start Albatrelin C Waste Generated Solid Solid Waste (e.g., contaminated gloves, tubes) Start->Solid Liquid Liquid Waste Start->Liquid Sharps Sharps Waste (e.g., needles, contaminated glass) Start->Sharps Solid_Container Labeled Hazardous Solid Waste Container Solid->Solid_Container Aqueous Aqueous Solutions Liquid->Aqueous Solvent Solvent-Based Solutions Liquid->Solvent Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Aqueous_Container Labeled Hazardous Aqueous Waste Container Aqueous->Aqueous_Container Solvent_Container Labeled Hazardous Solvent Waste Container Solvent->Solvent_Container

Caption: Waste segregation for Albatrelin C.

Step-by-Step Disposal Procedures
  • Collection: Place all solid waste contaminated with Albatrelin C into a designated, leak-proof hazardous waste container.[6] This container should be clearly labeled "Hazardous Waste" and list "Albatrelin C" as a constituent.

  • Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] The SAA must be under the control of the laboratory personnel.[7]

  • Pickup: Once the container is 90% full, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department.[7]

For Aqueous Solutions:

  • Chemical Inactivation (Recommended): Due to its potential bioactivity, chemical inactivation is a best practice. Treat the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) for a minimum of 30 minutes.[6]

  • pH Neutralization: After inactivation, neutralize the pH of the solution.

  • Collection: Pour the treated solution into a clearly labeled hazardous aqueous waste container. Never dispose of untreated peptide solutions down the drain.[2]

  • Storage and Pickup: Store in the SAA and request pickup from EH&S when the container is nearly full.

For Solvent-Based Solutions:

  • Collection: Directly collect all liquid waste containing organic solvents into a compatible and clearly labeled hazardous waste container.[6]

  • Segregation: Do not mix chlorinated and non-chlorinated solvents.[6] Use separate containers for each.

  • Storage and Pickup: Store in the SAA, ensuring segregation from incompatible waste streams (e.g., acids and bases).[7][8] Request pickup from EH&S.

  • Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" and indicate the presence of Albatrelin C.

  • Disposal: Once the container is full, it must be disposed of through the institutional hazardous waste program.[6]

Disposal Decision Tree:

Start Waste Disposal Decision Is_Solid Is the waste solid? Start->Is_Solid Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Solid_Proc Follow Solid Waste Protocol Is_Solid->Solid_Proc Yes Is_Sharp Is the waste a sharp? Is_Liquid->Is_Sharp No Is_Aqueous Is it aqueous? Is_Liquid->Is_Aqueous Yes Sharp_Proc Follow Sharps Waste Protocol Is_Sharp->Sharp_Proc Yes Aqueous_Proc Follow Aqueous Liquid Waste Protocol Solvent_Proc Follow Solvent Liquid Waste Protocol Is_Aqueous->Aqueous_Proc Yes Is_Aqueous->Solvent_Proc No

Caption: Decision tree for Albatrelin C waste disposal.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Alert personnel in the immediate vicinity.[6]

    • If the spill is large or you are unsure how to proceed, contact your institution's EH&S department immediately.

    • For manageable spills, use a chemical spill kit to absorb the material.[4]

    • Place all contaminated materials into a sealed, clearly labeled hazardous waste container.[6]

  • Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[4]

  • Eye Contact: Use the nearest eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[4]

  • Inhalation: Move to fresh air immediately and seek medical attention.[4]

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations.[4] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[3] Key compliance points include:

  • Prohibition of drain and trash disposal: Hazardous chemicals must not be disposed of via sinks or regular trash.[9]

  • Proper labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical constituents.[7][9]

  • Container management: Waste containers must be kept closed except when adding waste, be compatible with their contents, and be in good condition.[7][9]

  • Institutional Protocols: Always follow the specific procedures established by your institution's EH&S department, as they are designed to ensure compliance with all relevant regulations.[4]

By adhering to these guidelines, researchers can ensure the safe and responsible disposal of Albatrelin C, protecting themselves, their colleagues, and the environment.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. BenchChem.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • How to Handle Research Compounds Safely. (2025, September 5). Peptide Sciences.
  • Safety D
  • Material Safety Data Sheet. U.S. Environmental Protection Agency.
  • Albatrelin G | Phenolic Compound. MedchemExpress.com.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

Operational Safety Protocol: Handling Albatrelin C in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Assessment & Molecular Logic

As researchers, we often handle compounds where specific toxicological data is sparse. Albatrelin C , a meroterpenoid derivative isolated from Albatrellus species (e.g., Albatrellus confluens or ovinus), belongs to a class of compounds noted for significant antiproliferative (cytotoxic) activity and potential modulation of vanilloid receptors [1, 2].

The Core Hazard: Because Albatrelin C is designed or studied to inhibit cell growth (often targeting cancer cell lines like HL-60 or inhibiting specific enzymatic pathways), you must treat it as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

The "Why" Behind the Protocol:

  • Cytotoxicity: The compound’s mechanism likely involves interference with DNA replication or cellular signaling.[1] Inhalation of the lyophilized powder is the highest risk vector.

  • Solvent Carrier Risk: Albatrelin C is hydrophobic and typically reconstituted in DMSO (Dimethyl Sulfoxide). DMSO is a potent skin penetrant that can "ferry" dissolved small molecules directly into the bloodstream, bypassing the skin barrier [3].

  • Unknown Chronic Effects: Unlike well-characterized drugs (e.g., Paclitaxel), novel natural products often lack long-term reproductive toxicity data. We operate under the Precautionary Principle : assume it is a reproductive toxin until proven otherwise.

Part 2: The PPE Ensemble (Your Armor)

Do not rely on standard "lab safety" defaults. Handling Albatrelin C requires an upgraded PPE profile, specifically designed to counter the DMSO-carrier risk.

PPE Specification Table
ComponentStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving (Nitrile)Outer: 5-8 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (contrast color). Critical: DMSO degrades latex; Nitrile offers >480 min breakthrough time for dilute solutions, but immediate change is required upon splash [4].
Respiratory P100 / N95 (if outside BSC)Lyophilized Albatrelin C is a static-prone powder. If a Biosafety Cabinet (BSC) is unavailable, a fitted N95 is the minimum to prevent inhalation of micro-particulates.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for liquids carried in DMSO. Goggles seal the eyes against vapor and splashes.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes.
Engineering Class II, Type A2 BSC The primary barrier. PPE is the secondary line of defense.

Part 3: Operational Workflows

Experiment 1: Safe Weighing & Reconstitution

Objective: Solubilize 5mg Albatrelin C in DMSO without aerosol exposure.

Prerequisites:

  • Calibrated analytical balance (inside a powder containment hood if possible).

  • Anti-static gun (ZeroStat).

  • Solvent: 100% DMSO (Anhydrous).

Protocol:

  • Preparation:

    • Don PPE: Inner gloves (Orange)

      
       Tyvek Coat 
      
      
      
      Outer gloves (Blue)
      
      
      Goggles.
    • Wipe down the exterior of the Albatrelin C vial with 70% Ethanol before placing it in the BSC.

  • Static Neutralization:

    • Context: Meroterpenoids are often "fluffy" powders that fly easily.

    • Step: Hold the anti-static gun 2 inches from the open vial and pull the trigger slowly to neutralize static charge. This prevents the powder from "jumping" onto your gloves.

  • The "Closed Weighing" Technique:

    • Do not use a spatula.

    • Step: Tare the receiving vial (with cap).

    • Step: Gently tap the Albatrelin C source vial to transfer powder directly into the receiving vial.

    • Step: Cap the receiving vial immediately before placing it back on the balance.

    • Logic: This ensures that if the balance is outside the hood, the compound is never exposed to the open lab air.

  • Solubilization (The Critical Risk Point):

    • Add DMSO via pipette.

    • Vortexing: Do not vortex in an open tube. Ensure the cap is sealed with Parafilm.

    • Warning: If a drop of DMSO/Albatrelin solution falls on your glove, doff the outer glove immediately . Do not wait. The DMSO will permeate the nitrile in <5 minutes, carrying the cytotoxin with it.

Experiment 2: Waste Disposal & Decontamination

Objective: Neutralize surface contamination.

  • Solid Waste: All pipette tips, vials, and gloves contacting Albatrelin C must go into Yellow Biohazard/Chemo Waste bins (incineration stream), not general trash.

  • Liquid Waste: Collect in a dedicated "Cytotoxic/Solvent" carboy.

  • Surface Decontamination:

    • Wash surface with 10% Bleach (Sodium Hypochlorite) to oxidize the organic structure [5].

    • Follow with 70% Ethanol to remove the bleach residue.

    • Note: Ethanol alone merely spreads the hydrophobic compound; bleach chemically degrades it.

Part 4: Visualization & Logic Flows

Diagram 1: Risk Assessment & PPE Decision Tree

Caption: Logical flow for selecting PPE based on the physical state of Albatrelin C.

PPE_Decision_Tree Start Start: Handling Albatrelin C State Determine Physical State Start->State Powder Lyophilized Powder State->Powder High Inhalation Risk Liquid Solubilized (DMSO/Media) State->Liquid High Absorption Risk BSC Class II BSC Available? Powder->BSC Gloves Req: Double Nitrile Gloves Liquid->Gloves Resp Req: N95/P100 Mask BSC->Resp No (Open Bench) NoResp Req: Surgical Mask (Min) BSC->NoResp Yes (Engineering Control) Change Outer Glove\nEvery 30 Mins Change Outer Glove Every 30 Mins Gloves->Change Outer Glove\nEvery 30 Mins

Diagram 2: The "Safe Weighing" Workflow

Caption: Step-by-step containment protocol to prevent aerosolization during weighing.

Weighing_Protocol Step1 1. Neutralize Static (ZeroStat Gun) Step2 2. Transfer Powder (Gravity Tap) Step1->Step2 Prevents Scattering Step3 3. Cap Vial (Inside Hood) Step2->Step3 Containment Step4 4. Weigh (Closed Container) Step3->Step4 Safe Transport Step5 5. Add Solvent (DMSO) Step4->Step5 Return to Hood Warning STOP: If Spill Occurs Cover with Absorbent Pads Step5->Warning Risk Point

References

  • Bordoloi, M., et al. (2019). Meroterpenoids from Albatrellus species: Chemistry and Bioactivity. Journal of Natural Products.

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.

  • American Chemical Society (ACS). (2023). Dimethyl Sulfoxide (DMSO) Safety Data & Handling. ACS Chemical Safety.

  • Ansell Occupational Healthcare. (2022). Permeation Breakthrough Times for DMSO. Ansell Chemical Resistance Guide.

  • World Health Organization (WHO). (2020). Laboratory Biosafety Manual, 4th Edition: Decontamination and Waste Management.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.